molecular formula C14H18F3NO B1625381 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine CAS No. 794500-99-5

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

Cat. No.: B1625381
CAS No.: 794500-99-5
M. Wt: 273.29 g/mol
InChI Key: KQSOTECPELWSHB-UHFFFAOYSA-N
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Description

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (CAS 794500-99-5) is a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a privileged structure in pharmacology, substituted at the 4-position with a 3-methoxy-5-(trifluoromethyl)benzyl group . The molecular formula is C14H18F3NO, and it has a molecular weight of 273.29 g/mol . Piperidine derivatives are recognized as key scaffolds in the development of bioactive molecules and are frequently explored as potential bioisosteres for piperazine rings, with the added carbonyl group in related benzoylpiperidines helping to establish crucial hydrogen bonds with biological targets . Compounds within this structural class are extensively investigated for a wide spectrum of biological activities, including potential applications as anticancer, antipsychotic, and antimicrobial agents, as informed by computer-aided evaluations of similar piperidine derivatives . The presence of the trifluoromethyl group is a common strategy in lead optimization, often influencing the compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for research purposes as a chemical building block or intermediate in the synthesis of more complex target molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

4-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-19-13-8-11(6-10-2-4-18-5-3-10)7-12(9-13)14(15,16)17/h7-10,18H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSOTECPELWSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464538
Record name 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
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Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794500-99-5
Record name 4-[[3-Methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Architecting Efficacy: The Strategic Role of 4-Substituted Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, serving as the cornerstone for over 70 commercialized drugs 1. Within this chemical space, the 4-substituted piperidine scaffold represents a "privileged" structure in medicinal chemistry. By placing a substituent at the 4-position, medicinal chemists can project pharmacophores along a predictable, linear exit vector while minimizing steric hindrance around the basic N1 nitrogen. This structural symmetry and conformational predictability make it an ideal linker or core pharmacophore for engaging G-protein-coupled receptors (GPCRs), kinases, and ion channels .

However, deploying this scaffold requires a rigorous balancing act. As a Senior Application Scientist, I approach the 4-substituted piperidine not just as a structural motif, but as a dynamic system where basicity, lipophilicity, and conformational flexibility must be precisely tuned to maximize target engagement while mitigating off-target toxicities.

Physicochemical Tuning and the hERG Liability

While 4-substituted piperidines offer excellent target affinity, their inherent physicochemical properties—specifically high basicity (pKa typically 8.5–10) and lipophilicity (logP > 3.0)—frequently introduce a critical liability: off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel 2.

The Causality of hERG Toxicity: The hERG channel's central cavity contains key aromatic residues, notably Tyr652 and Phe656. The protonated basic nitrogen of the piperidine ring forms strong cation-π interactions with these residues, while the lipophilic 4-substituent engages in hydrophobic packing. This blockade prolongs the cardiac QT interval, leading to potentially fatal arrhythmias (Torsades de Pointes). Therefore, understanding the relationship between pKa, logP, and hERG binding is a mandatory prerequisite for lead optimization.

Table 1: Physicochemical Profiling of Representative 4-Substituted Piperidines
Drug / CompoundPrimary TargetpKa (Basic N)logP / logDhERG LiabilityClinical Status
Haloperidol D2 Receptor~8.663.74 - 4.30Moderate/HighFDA Approved 3
Donepezil AChE~9.083.27 - 4.27Low/ModerateFDA Approved 4
Terfenadine H1 Receptor~9.865.80 - 7.10Very HighWithdrawn [[5]]()
Fexofenadine H1 Receptor~9.53 (Zwitterion)0.30 - 1.50Low (Safe)FDA Approved 2
Astemizole H1 Receptor~8.505.50 - 6.00Very HighWithdrawn 2

Strategic Mitigation of hERG Toxicity

To rescue a 4-substituted piperidine hit burdened with hERG liability, we must disrupt the pharmacophore model recognized by the hERG cavity without destroying primary target engagement. This is achieved through two primary vectors:

  • Attenuation of pKa: Introducing electron-withdrawing groups (e.g., fluorination) adjacent to the basic nitrogen, or converting the piperidine to a piperazine, reduces the percentage of protonated species at physiological pH (7.4), directly weakening the problematic cation-π interactions.

  • Modulation of logP and Zwitterion Formation: The classic industry example is the evolution of Terfenadine to Fexofenadine. By oxidizing a terminal tert-butyl group to a carboxylic acid, the molecule becomes a zwitterion at physiological pH. The causality here is thermodynamic: increasing the polarity of the substituent exponentially increases the desolvation cost required for the molecule to shed water and enter the lipophilic hERG central cavity, effectively abolishing hERG blockade without altering the primary target's

    
     [[2]]().
    

hERG_Mitigation Hit Hit Compound (High Target Affinity, High hERG) Assess Step 1: Assess pKa and logD (Identify Liability) Hit->Assess ModN1 Step 2: Modify N1 (Reduce Basicity/pKa) Assess->ModN1 ModC4 Step 3: Modify C4 Exit Vector (Reduce logD, Add Polarity) Assess->ModC4 Decision Decision: hERG IC50 > 30 µM? ModN1->Decision ModC4->Decision Advance Advance to In Vivo PK Decision->Advance Yes Isostere Conformational Restriction (e.g., 4H-Dewar pyridine) Decision->Isostere No Isostere->Decision Re-test

Workflow for mitigating hERG liability in 4-substituted piperidine hits via physicochemical tuning.

Advanced Synthetic Methodologies: Accessing the C4 Position

Functionalizing the C4 position requires robust, scalable chemistry. While reductive amination of 4-piperidones is standard for C-N bond formation, transition-metal-catalyzed cross-coupling of 4-halopiperidines offers superior modularity for complex C-C and C-N linkages.

Protocol: Self-Validating Buchwald-Hartwig Amination of 4-Halopiperidines

Objective: Coupling a 4-bromopiperidine derivative with a primary/secondary amine to functionalize the C4 position.

Causality in Reagent Selection:

  • Base Selection (NaOtBu vs. Cs₂CO₃): NaOtBu is a strong base necessary to deprotonate the amine for transmetalation. However, if the 4-substituted piperidine contains base-sensitive functional groups (e.g., esters), the weaker base Cs₂CO₃ is strictly required to prevent hydrolysis.

  • Ligand Selection (XPhos): The bulky, electron-rich biaryl phosphine ligand XPhos is critical. Its high electron density accelerates the oxidative addition of the unactivated 4-bromopiperidine, while its steric bulk forces the palladium centers apart, accelerating the final reductive elimination step to form the C-N bond.

  • Solvent (Toluene): A non-polar solvent prevents solvolysis of the catalyst and provides a high boiling point (110 °C) to overcome the activation energy required in unactivated sp³-sp² cross-couplings.

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq). Rationale: Pd(0) species are highly susceptible to oxidation by atmospheric O₂, which would terminate the catalytic cycle before oxidative addition occurs.

  • Substrate Addition: Add anhydrous, degassed toluene (0.2 M), followed by the 4-bromopiperidine derivative (1.0 eq) and the target amine (1.2 eq).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir the mixture at 90–100 °C for 12–18 hours.

  • Validation Checkpoint (Crucial): Before proceeding to workup, quench a 10 µL aliquot of the reaction mixture in MeOH and analyze via LC-MS. The protocol is validated if the starting halide peak is <5% and the desired [M+H]⁺ product peak is dominant. If unreacted halide remains, catalyst deactivation occurred; spike with an additional 0.01 eq Pd₂(dba)₃ and stir for 4 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to yield the 4-amino substituted piperidine.

Emerging Frontiers: Conformationally Programmable Isosteres

A persistent challenge with 4-substituted piperidines is their conformational flexibility (chair-to-chair ring flipping) and susceptibility to oxidative metabolism (CYP450) adjacent to the nitrogen.

Recent breakthroughs have introduced 4H-Dewar pyridines as rigid bioisosteres for 4-substituted piperidines 6. By dearomatizing pyridines and utilizing light-mediated 4π-electrocyclization, researchers can synthesize these bridged bicyclic systems. Exit vector analysis (EVA) confirms that 4H-Dewar pyridines perfectly mimic the topological exit vectors of 4-substituted piperidines while locking the conformation and eliminating metabolic hotspots, providing a powerful new tool for multiparameter optimization in drug discovery.

Conclusion

The 4-substituted piperidine scaffold remains a masterkey in medicinal chemistry. By applying rigorous physicochemical tuning—specifically managing the pKa and logD to navigate the narrow therapeutic window between target engagement and hERG liability—and leveraging advanced synthetic methodologies, drug development professionals can continue to unlock novel, safe, and highly efficacious therapeutics.

References

  • Piperidine-based drug discovery.
  • Application of Chiral Piperidine Scaffolds in Drug Design.Thieme E-Books & E-Journals.
  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres.ChemRxiv.
  • Haloperidol | CID 3559.PubChem - NIH.
  • Donepezil | CID 3152.PubChem - NIH.
  • Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus.
  • General structure-free energy relationships of hERG blocker binding under n

Sources

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Scaffold for Medicinal Chemistry Applications [][2]

Executive Summary

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine is a specialized heterocyclic building block characterized by a secondary amine handle and a lipophilic, electron-withdrawing aromatic tail.[][2] This structural motif is highly privileged in drug discovery, serving as a core pharmacophore for ligands targeting G-Protein Coupled Receptors (GPCRs)—specifically Chemokine receptors (CCR2/CCR5), Sigma receptors (


), and Monoamine transporters.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-purity integration of this moiety into lead optimization campaigns.[2]

Physicochemical Characterization

The precise molecular weight and formula are critical for stoichiometric calculations in library synthesis. The values below distinguish between the free base and the commonly available hydrochloride salt.

Core Identity Data[2][3]
PropertyFree BaseHydrochloride Salt (HCl)
Chemical Formula C

H

F

NO
C

H

ClF

NO
Molecular Weight 273.30 g/mol 309.76 g/mol
Exact Mass 273.1341309.1107
CAS Number 782504-62-5 (Generic)782504-62-5 (Salt specific)
Appearance Viscous Oil / Low-melting SolidWhite to Off-white Crystalline Solid
Calculated Properties (In Silico)
  • cLogP: ~3.2 (High lipophilicity due to -CF

    
     and benzyl groups).[]
    
  • pKa (Basic): ~10.8 (Piperidine nitrogen).

  • Topological Polar Surface Area (TPSA): 21.26 Å

    
    .[]
    
  • H-Bond Donors: 1 (NH).[]

  • H-Bond Acceptors: 4 (N, O, 3xF).[]

Critical Note: When using this compound in biological assays, ensure stock solutions are prepared based on the salt-corrected weight if using the HCl form.

Structural Analysis & Pharmacophore Utility[2]

This molecule is not merely a linker; it acts as a bifunctional pharmacophore .[]

  • The Piperidine Head: A secondary amine that is protonated at physiological pH, allowing for ionic interactions with Aspartate (Asp) or Glutamate (Glu) residues deep within GPCR binding pockets (e.g., Asp3.32 in monoamine receptors).

  • The Benzyl Tail:

    • 3-Methoxy (-OCH

      
      ):  Provides a hydrogen bond acceptor vector and moderate steric bulk.[][2]
      
    • 5-Trifluoromethyl (-CF

      
      ):  A bioisostere for a chlorine atom or methyl group but with significantly higher metabolic stability (blocking CYP450 oxidation at the benzylic and para positions) and increased lipophilicity for membrane permeability.[][2]
      

Synthetic Methodology

For researchers needing to synthesize this compound de novo or scale it up, two primary routes are validated. Route A is preferred for scale-up due to cost-efficiency, while Route B is preferred for late-stage diversification.[2]

Route A: The Pyridine Reduction (Scale-Up Preferred)

This method utilizes the Suzuki coupling of 4-pyridineboronic acid followed by catalytic hydrogenation.[][2] It avoids the use of unstable phosphonium salts.

  • Coupling: 3-Methoxy-5-trifluoromethylbenzyl bromide + Pyridine-4-boronic acid

    
     4-(3-Methoxy-5-trifluoromethyl-benzyl)-pyridine.[][2]
    
  • Salt Formation: Treat intermediate with HCl/MeOH to form the pyridinium salt (facilitates reduction).

  • Hydrogenation: Reduce the pyridine ring using PtO

    
     (Adams' Catalyst) or Rh/C under H
    
    
    
    (50 psi).
Route B: The Wittig Olefination (Versatility Preferred)

Ideal if the starting benzyl halide is expensive or if the "styrene" intermediate is required for other functionalization.

  • Phosphonium Salt Formation: 3-Methoxy-5-trifluoromethylbenzyl bromide + PPh

    
    
    
    
    
    Phosphonium salt.[][2]
  • Wittig Reaction: React salt with N-Boc-4-piperidone using LiHMDS or KOtBu.[][2]

  • Reduction: Hydrogenate the exocyclic double bond (Pd/C, H

    
    ).
    
  • Deprotection: Removal of Boc group (TFA/DCM).

Visualization: Synthetic Workflow (Route B)

SynthesisRoute Start1 N-Boc-4-Piperidone Inter2 Wittig Product (Alkene) Start1->Inter2 + Inter1 LiHMDS, THF, -78°C Start2 Benzyl Bromide (Substituted) Inter1 Phosphonium Salt Start2->Inter1 PPh3, Reflux Inter3 N-Boc-Piperidine (Saturated) Inter2->Inter3 H2, Pd/C MeOH Final Target Product (Free Base) Inter3->Final TFA/DCM Deprotection

Figure 1: Step-wise synthesis via Wittig Olefination, ensuring regiospecificity and high purity.

Analytical Protocols & Quality Control

To ensure data integrity in downstream biological assays, the compound must meet strict QC criteria.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide/Peptide backbone if conjugated).

NMR Validation (Diagnostic Signals)
  • 
    F NMR:  Single peak around -62 ppm (characteristic of Ar-CF
    
    
    
    ).[][2]
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       3.80 (s, 3H, -OCH 
      
      
      
      ).
    • 
       2.55 (d, 2H, Ar-CH 
      
      
      
      -Pip).[][2]
    • 
       2.60 & 3.10 (m, Piperidine ring protons).
      
QC Decision Tree

QC_Workflow Sample Crude Product LCMS LC-MS Analysis Sample->LCMS Purity Purity > 95%? LCMS->Purity NMR 1H & 19F NMR Purity->NMR Yes Prep Prep-HPLC Purity->Prep No Salt Salt Formation (HCl/Ether) NMR->Salt Release Release for Assay Salt->Release Prep->LCMS

Figure 2: Quality Control decision matrix for validating synthetic batches.

Handling and Safety Information

  • Hazard Identification: Irritant (Skin/Eye).[][3] The free base is caustic; the HCl salt is an irritant dust.

  • Storage: Store at -20°C. Hydroscopic in salt form; keep desiccated.

  • Solubility:

    • Free Base:[4] Soluble in DCM, Methanol, DMSO. Insoluble in water.

    • HCl Salt: Soluble in Water, DMSO, Methanol.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329773770, 4-(3-Trifluoromethyl-benzyl)-piperidine derivatives. Retrieved from [Link]

  • Costantino, L., et al. (2005).[5] Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-benzylpiperidine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 26-35.[] [Link]

Sources

The Push-Pull Paradigm: Design, Synthesis, and Application of 3-Methoxy-5-Trifluoromethyl Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic decoration of heterocyclic scaffolds is paramount for optimizing target engagement, metabolic stability, and pharmacokinetic profiles. The 3-methoxy-5-trifluoromethyl substitution pattern has emerged as a highly privileged motif. By pairing the strong electron-withdrawing, lipophilic trifluoromethyl (-CF3) group with the electron-donating, sterically demanding methoxy (-OCH3) group, chemists can induce a unique "push-pull" electronic system across aromatic and heterocyclic rings.

This technical guide provides an in-depth analysis of the physicochemical rationale behind this substitution pattern, details field-proven synthetic methodologies for incorporating these moieties into complex heterocycles, and reviews their critical applications in modern drug discovery (e.g., kinase inhibitors) and agrochemicals.

Physicochemical & Electronic Profiling

The integration of a 3-methoxy-5-trifluoromethyl motif onto a heterocyclic core (such as a pyridine, pyrimidine, or pyrazole) fundamentally alters the molecule's electronic landscape and binding thermodynamics.

  • The Fluorine Effect (-CF3): The trifluoromethyl group exerts a strong inductive electron-withdrawing effect (-I). It significantly enhances the lipophilicity (LogP) of the molecule, improving cell membrane permeability. Furthermore, the robust C-F bonds block oxidative metabolism by cytochrome P450 enzymes at the substituted position, increasing the compound's half-life.

  • The Methoxy Contribution (-OCH3): Conversely, the methoxy group acts as a hydrogen bond acceptor while donating electron density into the ring via resonance (+M).

  • The Push-Pull Dynamic: When positioned meta to each other on a conjugated system, these two groups create a polarized vector. This electronic tuning modulates the pKa of adjacent heterocyclic nitrogens, directly impacting the molecule's solubility and its ability to form key hydrogen bonds within kinase hinge-binding regions[1].

G Methoxy 3-Methoxy Group (-OCH3) Electron Donating (+M) Heterocycle Heterocyclic Core (e.g., Pyrimidine/Pyridine) Methoxy->Heterocycle Resonance (+M) Trifluoromethyl 5-Trifluoromethyl (-CF3) Electron Withdrawing (-I) Heterocycle->Trifluoromethyl Inductive Pull (-I)

Fig 1: Push-pull electronic effect of 3-methoxy and 5-trifluoromethyl groups on a heterocycle.

Quantitative Data: Key Building Blocks

To synthesize complex heterocycles, researchers typically rely on commercially available building blocks. The table below summarizes the core intermediates utilized in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Compound NameCore ScaffoldCAS NumberMolecular WeightKey Application
3-Methoxy-5-(trifluoromethyl)aniline Phenyl (Precursor)349-55-3191.15 g/mol Synthesis of Syk and CLK kinase inhibitors[2],[1].
2-Bromo-3-methoxy-5-trifluoromethylpyridine Pyridine1227594-04-8256.02 g/mol Halogenated precursor for Suzuki/Buchwald couplings[3].
3-Methoxy-5-(trifluoromethyl)-1H-pyrazole Pyrazole1015780-80-9166.10 g/mol Fragment-based drug design and agrochemicals[4],.

Synthetic Methodologies & Protocols

A cornerstone of utilizing the 3-methoxy-5-trifluoromethyl motif is the SNAr reaction, typically employing 3-methoxy-5-(trifluoromethyl)aniline as a nucleophile to functionalize halogenated heterocycles (e.g., pyrimidines).

Case Study: Synthesis of SGC-CLK-1 (CAF-170)

SGC-CLK-1 is a potent chemical probe targeting Cdc2-Like kinases (CLK1, CLK2, and CLK4)[5]. The critical step in its synthesis is the coupling of a complex pyrazolo-pyridazine-pyrimidine intermediate with 3-methoxy-5-(trifluoromethyl)aniline[1].

Expertise & Causality: The aniline nitrogen in this building block is poorly nucleophilic due to the strong electron-withdrawing nature of the meta-CF3 group. To overcome this high activation energy barrier, the protocol utilizes Trifluoroacetic acid (TFA) as a catalyst. TFA protonates the basic nitrogens on the chloropyrimidine electrophile, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. tert-Butanol is selected as the solvent because its steric bulk prevents it from acting as a competing nucleophile, while its polar protic nature stabilizes the transition state[1].

Step-by-Step Protocol: Acid-Catalyzed SNAr Coupling
  • Reagent Assembly: In a microwave-safe reaction vial, combine 3-(2-chloropyrimidin-4-yl)-6-methoxypyrazolo[1,5-b]pyridazine (0.085 g, 0.32 mmol, 1.0 eq.) and 3-methoxy-5-(trifluoromethyl)aniline (0.075 g, 0.39 mmol, 1.20 eq.)[1].

  • Solvent & Catalyst: Suspend the reagents in tert-butanol (4.5 mL). Add 4 small drops of Trifluoroacetic acid (TFA) to catalyze the reaction[1].

  • Reaction Conditions: Seal the vial and stir the reaction mixture at 85 °C for 15 hours[1].

  • Quenching: Allow the reaction mixture to cool to room temperature (r.t.). Quench the reaction by adding distilled water[1].

  • Neutralization & Precipitation: Carefully add aqueous Sodium Bicarbonate (NaHCO3) to adjust the solution to pH 7. This neutralization forces the product to precipitate out of the aqueous layer[1].

  • Isolation: Filter the resulting solid under vacuum, wash thoroughly with water, and dry to afford SGC-CLK-1 as a pale off-white solid (0.057 g, yield ~50%, >95% purity by NMR)[1].

G Aniline 3-Methoxy-5-(CF3)aniline (Weak Nucleophile) Reaction SNAr Reaction t-BuOH, TFA (cat.), 85°C, 15h Aniline->Reaction Pyrimidine Chloropyrimidine Derivative (Electrophile) Pyrimidine->Reaction Product SGC-CLK-1 (CAF-170) Yield: 50%, Purity >95% Reaction->Product

Fig 2: SNAr synthetic workflow for SGC-CLK-1 utilizing acid-catalyzed coupling.

Applications in Drug Discovery & Agrochemicals

The unique steric and electronic profile of the 3-methoxy-5-trifluoromethyl motif has led to its integration across diverse biological targets.

A. Oncology and Neurological Disorders (Kinase Inhibitors)
  • Cdc2-Like Kinases (CLKs): As demonstrated in the synthesis above, SGC-CLK-1 is a highly selective inhibitor of CLK1, CLK2, and CLK4. These kinases regulate the phosphorylation of serine-arginine rich (SR) proteins, which control alternative RNA splicing. SGC-CLK-1 effectively alters SR protein subcellular localization, providing a vital tool for cancer research[1],[5].

  • TAM Receptor Inhibitors: Pyrimidine derivatives bearing the (3-methoxy-5-(trifluoromethyl)phenylamino) group have shown excellent selective inhibitory effects against the TYRO 3 receptor. This selectivity allows for the treatment of TYRO 3-related cancers without triggering the adverse effects typically associated with the off-target inhibition of related Axl and Mer receptors[6].

  • Spleen Tyrosine Kinase (Syk): The motif is a critical component in the synthesis of phenylamino pyrimidine thiazole-based Syk inhibitors, which are investigated for autoimmune diseases and hematological malignancies[7],[2].

B. Agrochemicals and Pest Control

Beyond human therapeutics, the motif is heavily utilized in agricultural chemistry. Fused heterocyclic compounds, such as 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-ones that incorporate a 3-methoxy-5-(trifluoromethyl)phenyl substituent, have been patented as highly effective pest control agents[8]. The robust metabolic stability provided by the -CF3 group ensures prolonged efficacy against insects and mites in field conditions[8].

Conclusion

The 3-methoxy-5-trifluoromethyl substitution pattern is far more than a simple structural variation; it is a precisely engineered physicochemical tool. By mastering the synthesis of these heterocycles—particularly overcoming the nucleophilic deficiencies of the aniline precursors through targeted acid catalysis—researchers can access a vast chemical space. Whether designing highly selective kinase inhibitors for oncology or resilient agrochemicals for crop protection, this push-pull motif remains a foundational element of modern rational design.

References

  • (PDF) SGC-CLK-1 (CAF-170) a chemical probe for the Cdc2-Like kinases CLK1, CLK2, and CLK4 Source: ResearchGate URL:[Link]

  • WO2020178789A1 - Fused heterocyclic compounds and their use as pest control agents Source: Google Patents URL
  • 2-bromo-3-methoxy-5-trifluoromethylpyridine Source: ChemBK URL:[Link]

  • 3-Methoxy-5-(trifluoromethyl)-1H-pyrazole, 97 ... Source: CP Lab Safety URL:[Link]

  • WO2018203691A1 - Pyrimidine derivative compound, optical isomer thereof, or pharmaceutically acceptable salt thereof, and composition for preventing or treating tyro 3 related disease comprising same as active ingredient Source: Google Patents URL

Sources

Methodological & Application

Application Note: Preparation and Validation of Piperidine Hydrochloride Salts for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Piperidine derivatives are ubiquitous in medicinal chemistry, serving as the pharmacophoric core for numerous therapeutics and biological probes. However, in their free base form, piperidines often exhibit poor aqueous solubility and high lipophilicity, which can confound biological assays, limit bioavailability, and lead to erratic pharmacokinetic profiles. Converting the piperidine free base into a hydrochloride (HCl) salt is a foundational strategy in drug development to optimize physicochemical properties without altering the intrinsic pharmacological activity 1.

As a Senior Application Scientist, I approach salt screening not merely as a formulation checkbox, but as a critical determinant of an assay's biological relevance. Hydrochloric acid is a strong, pharmaceutically acceptable acid that readily protonates the basic nitrogen of the piperidine ring (pKa ~11.2). The resulting chloride counterion is endogenous, non-toxic, and has a low molecular weight, minimizing the mass burden on the active pharmaceutical ingredient (API) [[2]](). HCl salts typically demonstrate significantly enhanced dissolution rates in aqueous media, which is a non-negotiable requirement for consistent dosing in in vitro and in vivo assays.

Physicochemical Impact of HCl Salt Formation

The transition from a free base to an HCl salt fundamentally alters the thermodynamic properties of the compound. In preclinical studies of piperidine-containing candidates, HCl salt formation has been shown to increase aqueous solubility by up to 40-fold and shift the partition coefficient (Log P) toward a more hydrophilic profile 3.

Table 1: Comparative Physicochemical Properties (Representative Piperidine Derivative)

PropertyPiperidine Free BasePiperidine HCl SaltImpact on Biological Assays
Aqueous Solubility Poor (< 10 µg/mL)High (> 350 µg/mL)Ensures complete dissolution in assay buffers (e.g., PBS, DMEM) 3.
Lipophilicity (Log P) ~ 3.1~ 1.8Reduces non-specific binding to plasticware and improves bioavailability 3.
Physical State Often an oil or waxy solidCrystalline solidEnables precise weighing and improves long-term storage stability 1.
Hygroscopicity VariableLow to ModeratePrevents degradation and concentration errors during stock preparation [[4]]().

Workflow: Salt Selection and Preparation Strategy

Piperidine_HCl_Workflow A 1. Piperidine Free Base (High Log P, Poor Solubility) B 2. Solvent Selection (Anhydrous vs. Aqueous) A->B Dissolve C 3. Acid Addition (HCl Gas or Aqueous HCl) B->C Protonation D 4. Crystallization & Isolation (Precipitation or Lyophilization) C->D Phase Separation E 5. Physicochemical Characterization (NMR, DSC, Solubility) D->E Self-Validation F 6. Biological Assay Deployment (In vitro / In vivo) E->F Quality Confirmed

Workflow for the preparation, isolation, and validation of piperidine HCl salts.

Experimental Protocols: Preparation of Piperidine HCl Salts

The choice of solvent and HCl source is critical. Aqueous HCl is suitable for robust molecules, but for moisture-sensitive piperidine derivatives, anhydrous conditions (e.g., HCl in dioxane or ethereal HCl) are mandatory to prevent hydrolysis of labile functional groups and to facilitate rapid crystallization [[5]]().

Protocol A: Anhydrous Preparation (Preferred for Moisture-Sensitive Compounds)

Causality & Self-Validation: Utilizing HCl gas dissolved in organic solvents (e.g., diethyl ether, dioxane, or methanol) forces the precipitation of the HCl salt due to its low solubility in non-polar/moderately polar anhydrous media. This self-validating step acts as an intrinsic purification mechanism, leaving neutral organic impurities dissolved in the mother liquor 5.

  • Dissolution: Dissolve the purified piperidine free base (1.0 equiv.) in a minimal volume of dry solvent (e.g., anhydrous diethyl ether or toluene) under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Cooling controls the exothermic protonation reaction and maximizes the thermodynamic yield of the precipitating salt 6.

  • Acid Addition: Dropwise, add a stoichiometric excess (1.1 to 1.5 equiv.) of anhydrous HCl solution (e.g., 2M HCl in diethyl ether or 10% w/w HCl in methanol) 6. Observation: A white crystalline precipitate should begin to form immediately.

  • Maturation: Stir the suspension at 0 °C for 1–2 hours to ensure complete salt formation and particle size maturation.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent atmospheric moisture absorption if the salt is hygroscopic). Wash the filter cake with cold, anhydrous solvent (e.g., pentane or ether) 7.

  • Drying: Dry the isolated crystals under high vacuum at 40 °C for 12–24 hours to remove residual solvent.

Protocol B: Aqueous Extraction and Lyophilization (Standard Method)

Causality & Self-Validation: For highly polar or water-soluble piperidines where anhydrous precipitation fails, extracting the free base into an aqueous HCl phase ensures complete protonation. The phase separation is self-validating: the basic piperidine moves to the aqueous phase only upon successful protonation, leaving neutral impurities in the organic phase 7.

  • Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or toluene). Add 1M aqueous HCl (1.5 equiv.) and stir vigorously for 30 minutes 7.

  • Phase Separation: Transfer to a separatory funnel. The protonated piperidine will partition into the heavy aqueous layer.

  • Washing: Wash the aqueous layer with fresh organic solvent to remove unreacted neutral impurities.

  • Recovery: Freeze the aqueous layer and lyophilize to afford the piperidine hydrochloride as a fluffy powder. Causality: Lyophilization (freeze-drying) prevents thermal degradation that might occur during aggressive rotary evaporation of water 8.

Characterization and Self-Validation System

Before deploying the synthesized salt in biological assays, its identity and purity must be validated to ensure experimental reproducibility.

  • 1H and 13C NMR Spectroscopy: Confirm protonation by observing a downfield chemical shift in the protons and carbons adjacent to the piperidine nitrogen. For example, the N-CH2 protons typically shift downfield by ~0.3 - 0.5 ppm upon salt formation [[3]]().

  • Differential Scanning Calorimetry (DSC): Determine the melting point and confirm the absence of polymorph mixtures. A sharp endothermic peak indicates a highly crystalline, pure salt form [[6]]().

  • Dissolution Profiling: Verify that the salt achieves the required concentration in the specific biological buffer (e.g., pH 7.4 PBS). Poor solubility at physiological pH may indicate the common-ion effect or free-base precipitation, necessitating a different counterion (e.g., mesylate) 4.

Biological Assay Considerations

When introducing piperidine HCl salts into biological assays, the counterion is not a silent spectator. While chloride is endogenous and generally well-tolerated, the localized pH drop upon dissolving high concentrations of unbuffered HCl salts can induce artifactual cytotoxicity or denature target enzymes. Always pre-dissolve the salt in a buffered vehicle (e.g., 10 mM HEPES or PBS) and verify the final pH before dosing cell cultures.

Furthermore, the solubility of the piperidine HCl salt directly dictates the maximum achievable concentration in in vitro assays. For example, in antimicrobial disc-diffusion tests, the solubility limit of the piperidine HCl salt determines the diffusion gradient in the agar, directly impacting the observed zone of inhibition 9. Ensuring complete dissolution guarantees that concentration-response curves reflect true pharmacological engagement rather than dissolution-limited artifacts.

References

1.[7] ChemicalBook. "Piperidine hydrochloride synthesis." Source: chemicalbook.com.7 2.[8] NIH. "Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC." Source: nih.gov. 8 3.[1] NIH. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Source: nih.gov. 1 4.[4] Pharmaceutical Technology. "Salt Selection in Drug Development." Source: pharmtech.com. 4 5.[2] Pharmaceutical Outsourcing. "Screening and Formulating Drugs as Salts to Improve API Performance." Source: pharmoutsourcing.com. 2 6.[3] NIH. "Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC." Source: nih.gov. 3 7.[5] Google Patents. "US5948914A - Piperidine derivative and process for preparing the same." Source: google.com. 5 8.[6] Google Patents. "EP3091007A1 - Process for the preparation of piperidine compounds." Source: google.com.6 9.[9] MDPI. "Biological Activities and Ecological Significance of Fire Ant Venom Alkaloids." Source: mdpi.com. 9

Sources

Application Note: In Vitro Radioligand Binding Assays for Piperidine-Based Therapeutics Targeting Sigma and Dopamine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

The Piperidine Pharmacophore: Structural and Mechanistic Rationale

The piperidine scaffold is a ubiquitous and highly versatile nitrogen-containing heterocycle in modern medicinal chemistry. At a physiological pH of 7.4, the basic nitrogen of the piperidine ring is predominantly protonated, forming an ammonium cation. This protonation state is not merely a physicochemical artifact; it is the primary driver of pharmacodynamic efficacy.

The protonated amine enables critical salt-bridge interactions with acidic amino acid residues within target receptor binding pockets. For instance, in the Sigma-1 receptor (σ1R), the protonated piperidine interacts directly with the Glu172 residue to anchor the ligand 1[1]. Similarly, in Dopamine receptors (D2R/D3R/D4R), a conserved Aspartate residue mediates this essential binding interaction 2[2].

Because piperidine derivatives often exhibit polypharmacology—binding promiscuously across σ-receptors, histamine (H3) receptors, and dopamine receptors—rigorous in vitro radioligand binding assays are required to accurately profile their selectivity and binding affinity (


).

Logic Piperidine Piperidine Scaffold (Basic Nitrogen) Protonation Protonation (pH 7.4) Ammonium Cation Piperidine->Protonation Sigma1 Sigma-1 Receptor Glu172 Salt Bridge Protonation->Sigma1 High Affinity Dopamine Dopamine Receptors Aspartate Salt Bridge Protonation->Dopamine High Affinity Masking Selectivity Masking (+)-Pentazocine for σ2 Sigma1->Masking Blocked to isolate σ2R

Fig 1. Mechanistic rationale for piperidine target binding and selectivity masking.

Assay Design Logic: Building a Self-Validating System

A reliable binding assay must operate as a self-validating system. This requires that every experimental plate contains internal controls that independently verify the integrity of the biological matrix, the radioligand, and the separation technique.

  • Total Binding (TB) : Radioligand + Membrane. Determines the maximum achievable signal window.

  • Non-Specific Binding (NSB) : Radioligand + Membrane + Excess Cold Competitor (e.g., 10 µM Haloperidol). This validates that the radioligand is specifically binding to the target receptor and not indiscriminately adhering to the plastic well or lipid membrane.

  • Receptor Concentration Causality : A common pitfall in evaluating high-affinity piperidine derivatives is violating the assumption of free radioligand concentration. The receptor concentration

    
     must be kept at least 10-fold lower than the dissociation constant (
    
    
    
    ) of the radioligand to prevent ligand depletion, which would artificially inflate the calculated
    
    
    3[3].

Workflow Membrane 1. Membrane Prep Target Expression Incubation 2. Assay Incubation Ligand + Membrane Membrane->Incubation Standardized Protein Filtration 3. Rapid Filtration Bound vs Free Incubation->Filtration Equilibrium Reached Detection 4. Scintillation Quantify Bound Filtration->Detection Washed Filters Analysis 5. Data Analysis IC50 & Ki Detection->Analysis CPM Values

Fig 2. Sequential workflow of a self-validating radioligand binding assay.

Detailed Methodology: Competitive Radioligand Binding Protocol

This protocol outlines the displacement of specific radioligands by novel piperidine derivatives to determine their binding affinities.

Reagents & Materials
  • Radioligands :

    
    (+)-pentazocine (for σ1R), 
    
    
    
    DTG (for σ2R),
    
    
    spiperone (for D2R/D3R).
  • Assay Buffer : 50 mM Tris-HCl (pH 7.4 or 8.0 depending on the target).

    • Causality: The addition of 0.025% ascorbic acid prevents the oxidative degradation of catecholamine-like derivatives. Furthermore, adding 0.001% Bovine Serum Albumin (BSA) minimizes the non-specific binding of highly lipophilic piperidines to the polystyrene assay plates 3[3].

  • Masking Agents : For σ2R assays using the non-selective

    
    DTG, 1-5 µM of unlabeled (+)-pentazocine must be added to the buffer to saturate and mask σ1R sites, ensuring the signal is exclusively from σ2R 4[4].
    
Step-by-Step Procedure
  • Membrane Preparation : Thaw isolated membranes (e.g., guinea pig brain homogenates for σ1R, or transfected HEK293 cells for D2/D3/D4R) on ice. Homogenize in the assay buffer to achieve a final protein concentration of 10-50 µ g/well . Note: This concentration must be empirically determined via a saturation binding assay to keep

    
     of 
    
    
    
    .
  • Incubation Matrix Setup : In a 96-well deep-well plate, combine the following per well (Total Volume: 500 µL):

    • 50 µL of the test piperidine derivative (serial dilutions from

      
       to 
      
      
      
      M).
    • 50 µL of radioligand (e.g., 2 nM

      
      (+)-pentazocine).
      
    • 20 µL of masking agent (if applicable, otherwise use buffer).

    • 180 µL of assay buffer.

    • 200 µL of membrane suspension (Addition of the membrane initiates the reaction).

  • Equilibration : Incubate the plates at 37°C for 90-150 minutes.

    • Causality: True equilibrium must be reached where the rate of association equals the rate of dissociation. High-affinity piperidines often possess slow off-rates, necessitating extended incubation times to prevent underestimating their affinity.

  • Termination by Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B or GF/C glass fiber filters using a 96-well cell harvester. Filters should be pre-soaked in 0.5% polyethylenimine for 1 hour to reduce the non-specific binding of cationic piperidines to the glass fibers. Wash rapidly 3 times with 1 mL of ice-cold buffer.

    • Causality: Ice-cold buffer drastically slows the dissociation kinetics of the receptor-ligand complex during the washing phase, preserving the bound radioligand.

  • Detection : Dry the filters, add an appropriate volume of liquid scintillation cocktail, and quantify the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis and Quantitative Profiling

Convert the raw CPM values to the percentage of specific binding by subtracting the NSB from all points. Utilize non-linear regression (one-site competitive binding model) to determine the


. Finally, calculate the absolute inhibition constant (

) using the Cheng-Prusoff equation:


Where


 is the concentration of the radioligand used in the assay, and 

is the radioligand's known dissociation constant for the target receptor.
Table 1: Reference Binding Affinities ( ) of Notable Piperidine/Piperazine Derivatives

The following table summarizes the typical binding affinities of reference piperidine-based compounds across various neuropharmacological targets, demonstrating the necessity of selectivity profiling.

CompoundTarget ReceptorRadioligand UsedBinding Affinity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, nM)
Reference
Haloperidol Sigma-1 (σ1R)

(+)-pentazocine
2.54
Pitolisant Histamine (H3R)

-α-methylhistamine
1.55
Pitolisant Sigma-1 (σ1R)

(+)-pentazocine
4025
Compound E377 Histamine (H3R)

-α-methylhistamine
6.21
Compound 14a Dopamine (D4R)

-methylspiperone
0.3

References

  • Source: ACS Publications (acs.org)
  • Source: MDPI (mdpi.com)
  • Source: NIH (nih.gov)
  • Source: NIH (nih.gov)
  • Source: Universidad de Granada (ugr.es)

Sources

Application Note: Monoamine Transporter (MAT) Uptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for SERT, DAT, and NET Functional Characterization

Abstract & Scope

The precise characterization of Monoamine Transporters (MATs)—specifically the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters—is critical in the development of neuropsychiatric therapeutics, including antidepressants (SSRIs/SNRIs) and psychostimulants. This guide provides a rigorous technical framework for designing and executing uptake inhibition assays. We contrast the historical "gold standard" Radioligand Filtration Assay with the modern Fluorescent Substrate (ASP+) Assay , providing validated protocols, mechanistic insights, and data analysis strategies to ensure reproducibility and physiological relevance.

Mechanistic Principles of MAT Function

MATs are secondary active symporters belonging to the Solute Carrier 6 (SLC6) family. They do not rely on ATP hydrolysis directly; rather, they harness the pre-existing electrochemical gradient of sodium (


) and chloride (

) generated by the

-ATPase pump.

Key Mechanistic Requirements:

  • Ion Dependence: Transport is strictly coupled to the co-transport of

    
     and 
    
    
    
    . Assays performed in buffers lacking these ions (or substituting them with choline/gluconate) will result in complete transport failure.
  • Electrogenicity: The stoichiometry (typically 2

    
     : 1 
    
    
    
    : 1 Substrate for SERT/DAT) results in a net movement of positive charge, making the process voltage-dependent.
  • Temperature Sensitivity: Unlike simple ligand-receptor binding, uptake is a metabolic process. Assays must be conducted at 37°C to measure rate. Assays at 4°C measure surface binding, not transport.

Diagram 1: MAT Symport Mechanism & Inhibition

This diagram illustrates the ion-coupled transport mechanism and the competitive blockade by inhibitors.

MAT_Mechanism Extracellular Extracellular Space (High Na+ / High Cl-) Transporter MAT Protein (SERT/DAT/NET) Extracellular->Transporter Gradient Pressure Intracellular Intracellular Space (Low Na+) Transporter->Intracellular Conformational Change Substrate Substrate (5-HT / DA / NE) Substrate->Transporter Binds S1 Site Ions Co-factors (2 Na+ / 1 Cl-) Ions->Transporter Allosteric Activation Inhibitor Inhibitor (SSRI / Cocaine) Inhibitor->Transporter Competes for S1 (Steric Blockade)

Figure 1: Schematic of the secondary active transport cycle. Inhibitors prevent the conformational change required to translocate the substrate.

Methodological Landscape: Radiometric vs. Fluorescent[1][2]

Selecting the correct assay modality depends on the stage of drug discovery.

FeatureRadioligand Uptake (

)
Fluorescent Uptake (ASP+)
Substrate Native (

-DA,

-5-HT,

-NE)
Synthetic Analog (ASP+, IDT307)
Physiological Relevance High (Native kinetics)Medium (Mimetic substrate)
Throughput Low to Medium (Filtration required)High (Real-time, Homogeneous)
Signal/Noise ExcellentGood (Subject to autofluorescence)
Primary Use Hit Validation, MOA StudiesHTS Primary Screening
Safety Hazardous (Radioactive waste)Safe

Protocol A: Radioligand Uptake Assay (The Gold Standard)

Recommended for final lead optimization and


 determination.
Reagents & Buffer Preparation
  • Assay Buffer (Krebs-Ringer-HEPES - KRH):

    • 120 mM NaCl, 4.7 mM KCl, 2.2 mM

      
      , 1.2 mM 
      
      
      
      , 1.2 mM
      
      
      , 10 mM HEPES, 1.8 g/L Glucose.
    • Critical: Adjust pH to 7.4. Glucose is essential for cellular energy during active transport.

  • Radioligands: PerkinElmer or similar. Specific activity typically ~80 Ci/mmol.

  • Cell Line: HEK-293 stably expressing human SERT, DAT, or NET.[1]

Experimental Workflow
  • Cell Preparation: Plate cells in 24-well or 96-well plates (Poly-D-Lysine coated) 24 hours prior. Target 80-90% confluency.

  • Wash: Aspirate media and wash cells

    
     with warm (37°C) KRH buffer to remove serum (serum proteins can bind drugs).
    
  • Pre-Incubation (Equilibrium):

    • Add 180 µL of KRH buffer containing the test compound (Inhibitor) at

      
       final concentration.
      
    • Incubate for 10–15 minutes at 37°C. This allows the inhibitor to bind the transporter before the substrate competes.

  • Substrate Addition (Start Reaction):

    • Add 20 µL of radioligand solution.

    • Target Concentration: Use a concentration

      
       (e.g., 20 nM for DAT). Using 
      
      
      
      simplifies
      
      
      calculations.
  • Uptake Phase: Incubate for 5–8 minutes at 37°C.

    • Validation Note: Perform a time-course experiment first to ensure you are measuring initial velocity (linear phase).

  • Termination:

    • Rapidly aspirate buffer.

    • Immediately wash

      
       with Ice-Cold  KRH buffer. The cold temperature instantly freezes transporter conformational changes, locking the intracellular radioactivity.
      
  • Lysis & Counting: Add 1% SDS or 0.1N NaOH to lyse cells. Transfer lysate to scintillation vials, add cocktail, and count (CPM).

Protocol B: Fluorescent ASP+ Assay (High Throughput)

Recommended for screening libraries (


 compounds).

Principle: ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium) is a fluorescent organic cation that is recognized by MATs.[2] Upon entering the cell and binding to intracellular membranes/proteins, its quantum yield increases significantly, providing a "light-up" signal.

Reagents
  • Substrate: ASP+ (Sigma or Molecular Devices). Excitation: 475 nm / Emission: 605 nm.

  • Masking Dye (Optional): Extracellular quenching dyes (e.g., Trypan Blue or commercial kits) can be used to reduce background, eliminating wash steps.

Experimental Workflow (Diagram)

ASP_Workflow Step1 1. Plate Cells (HEK-MAT) 96/384-well Black Wall Step2 2. Pre-Incubate Test Compounds (30 min @ 37°C) Step1->Step2 Step3 3. Add ASP+ (10 µM Final) Step2->Step3 Step4 4. Real-Time Read (Ex 475 / Em 605) Kinetic Mode Step3->Step4 Uptake

Figure 2: Homogeneous fluorescent assay workflow. The kinetic read allows for the calculation of uptake rates (slope) rather than just endpoint data.

Step-by-Step
  • Plating: Seed cells in black-walled, clear-bottom poly-D-lysine plates.

  • Buffer Exchange: Replace media with KRH buffer.

  • Baseline Read: Measure background fluorescence (

    
    ).
    
  • Compound Addition: Add inhibitors and incubate for 30 mins at 37°C.

  • ASP+ Injection: Inject ASP+ (Final concentration typically 2–10 µM).

  • Detection: Immediately read fluorescence every 30 seconds for 15 minutes.

    • Data Output: Plot Fluorescence vs. Time. The Slope of the linear portion represents the uptake rate (

      
      ).
      

Data Analysis & Quality Control

Determining Specific Uptake

Raw data (CPM or RFU) includes non-specific binding (NSB). You must run parallel control wells containing a saturating concentration of a known high-affinity blocker.

  • DAT Control: 10 µM Nomifensine or GBR-12909.

  • SERT Control: 10 µM Fluoxetine or Paroxetine.

  • NET Control: 10 µM Desipramine.



Calculating and

Fit the specific uptake data (% of Vehicle Control) to a sigmoidal dose-response equation (variable slope).

To determine the true affinity constant (


) from the 

, use the Cheng-Prusoff Equation :


  • 
     = Concentration of radioligand/fluorophore used.
    
  • 
     = Michaelis-Menten constant of the substrate for the transporter (determined experimentally in a separate saturation assay).
    

Senior Scientist Note: If you use a substrate concentration significantly lower than the


 (

), the term

approaches 0, and

. This is why we recommend using low radioligand concentrations (Protocol A, Step 4).
Assay Validation Criteria (Z-Factor)

For HTS (Protocol B), calculate the Z-factor to ensure the window is sufficient for screening:



  • Target

    
     for a robust assay.
    

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.

  • Schwartz, J. W., Blakely, R. D., & DeFelice, L. J. (2003). Binding and transport in norepinephrine transporters: real-time, spatially resolved analysis in single cells using a fluorescent substrate. Journal of Biological Chemistry, 278(11), 9768–9777.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

  • Mason, J. N., Farmer, H., Tomlinson, I. D., Schwartz, J. W., et al. (2005). Novel fluorescence-based approaches for the study of biogenic amine transporter localization and activity. Journal of Neuroscience Methods, 143(1), 3-25.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Fluorinated Piperidine Research Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as the most prevalent saturated N-heterocycle in pharmaceuticals.[1] Its unique three-dimensional structure is fundamental to the design of countless therapeutic agents. The strategic incorporation of fluorine into this privileged scaffold has become a powerful tactic in drug development.[2][3] Fluorine atoms can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[4][5]

One of the most significant effects of fluorination is the modulation of the basicity (pKa) of the piperidine nitrogen. The strong electron-withdrawing nature of fluorine can lower the pKa of the adjacent nitrogen atom.[6][7] This is a critical tool for medicinal chemists, as it can be used to mitigate off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiovascular toxicity.[6][7][8]

However, the same unique electronic properties that make these compounds valuable also necessitate specific handling and storage protocols. This guide provides researchers, scientists, and drug development professionals with a detailed framework for the safe and effective management of fluorinated piperidine research chemicals, ensuring compound integrity and laboratory safety.

Section 1: Core Principles of Chemical Safety and Hazard Assessment

Before any handling operations commence, a thorough risk assessment is mandatory. The introduction of fluorine can alter the reactivity and toxicology of the parent piperidine molecule.

Hazard Identification

Fluorinated piperidines, like their non-fluorinated parent compounds, should be treated as potentially hazardous substances. While a specific toxicity profile may not be available for a novel research chemical, general hazards can be inferred from the piperidine class and organofluorine compounds.

  • Piperidine Moiety: Piperidine and its simple derivatives are known to be flammable, toxic, and corrosive, causing severe skin burns and eye damage.[9][10]

  • Fluorination: The C-F bond is exceptionally strong, which generally increases metabolic stability.[4] However, during thermal decomposition or in the event of a fire, highly toxic and corrosive gases such as hydrogen fluoride (HF) can be generated.[11]

  • General Hazards: Assume that any new fluorinated piperidine may cause skin, eye, and respiratory irritation.[12][13] Always review the complete Safety Data Sheet (SDS) provided by the supplier before use.[14]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final line of defense; robust engineering controls should always be prioritized to minimize exposure.

  • Ventilation: All handling of fluorinated piperidine solids and solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[15][16] This is critical to prevent the inhalation of fine powders or solvent vapors.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and regularly tested.[15]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling these compounds. The selection of specific PPE should be guided by a risk assessment based on the scale of the experiment and the specific hazards of the compound and any solvents used.[17]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety GogglesMust be tightly fitting, chemical-resistant, and compliant with EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[10]
Face ShieldRecommended in addition to goggles when there is a significant splash hazard, such as during bulk solvent transfers or spill clean-up.[18]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are a common starting point. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating skin.[10][15] For prolonged or high-exposure tasks, consult the SDS and glove manufacturer's compatibility charts.
Lab CoatA flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing from minor spills and contamination.[18]
Respiratory Protection RespiratorFor operations with a high potential for aerosol or dust generation (e.g., weighing large quantities outside of a containment hood), a NIOSH-approved respirator with appropriate cartridges (e.g., P3 filters for particulates, combination filters for vapors) may be necessary.[12][18][19]

Section 2: Storage Protocols for Long-Term Stability

The proper storage of fluorinated piperidines is critical for maintaining their purity and stability. Improper storage can lead to degradation, affecting experimental results and potentially forming unknown, hazardous byproducts.

General Storage Conditions

As a default, all fluorinated piperidine research chemicals should be stored in a cool, dry, dark, and well-ventilated location, away from incompatible materials.[20] Containers must be kept tightly sealed to prevent the ingress of moisture and air.[16][20]

Temperature and Atmosphere

The optimal storage temperature depends on the compound's stability, which should be specified by the supplier. A general, tiered approach can be adopted:

Storage ConditionTemperatureRationale & Use Case
Long-Term Storage -20°CRecommended for the majority of novel or sensitive fluorinated piperidines to minimize thermal degradation over months or years.[14] Many suppliers ship and store their products under these conditions.
Short-Term Storage 2-8°CSuitable for frequently used compounds or for short-term storage between experiments. This temperature range slows degradation without the potential issues of repeated freeze-thaw cycles.[20]
Room Temperature AmbientOnly suitable for compounds known to be highly stable (e.g., certain hydrochloride salts). Always verify stability data before storing at room temperature.
Inert Atmosphere N/AFor compounds that are particularly sensitive to air (oxidation) or moisture (hydrolysis), storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. This involves storing the chemical in a vial with a septum-sealed cap or inside a desiccator or glove box flushed with inert gas.
Logical Workflow for Storage Condition Selection

The following decision tree can guide researchers in selecting the appropriate storage conditions for a newly received fluorinated piperidine.

start New Compound Received check_sds Review Supplier SDS & Product Info start->check_sds is_temp_spec Specific Temp Recommended? check_sds->is_temp_spec follow_rec Store at Recommended Temperature (e.g., -20°C or 2-8°C) is_temp_spec->follow_rec Yes no_rec No Specific Temp Given is_temp_spec->no_rec No check_reactivity Known Sensitivity to Air/Moisture? no_rec->check_reactivity store_inert Store at -20°C Under Inert Atmosphere check_reactivity->store_inert Yes store_default Default to Long-Term Storage at -20°C in Tightly Sealed Container check_reactivity->store_default No

Caption: Decision tree for selecting storage conditions.

Section 3: Standard Operating Procedures (SOPs) for Handling

Adherence to standardized protocols is essential for safety and experimental reproducibility.

Protocol 3.1: Receiving and Initial Storage of a New Compound

This workflow outlines the process from the moment a new chemical arrives in the lab to its first placement in storage.

cluster_0 Receiving & Inspection cluster_1 Documentation & Storage A Receive Package B Don Appropriate PPE (Lab Coat, Gloves, Goggles) A->B C Move to Fume Hood B->C D Inspect Outer Packaging for Damage C->D E Inspect Primary Container Seal D->E F Verify Compound Name, CAS #, and Quantity Against Order E->F G Log Compound in Inventory System F->G H Label with Arrival Date & Owner G->H I Select Storage Location Based on SDS and Protocol 2.3 H->I J Place in Secondary Containment (e.g., Overpack Box) I->J K Transfer to Designated Storage Unit J->K

Caption: Workflow for receiving a new chemical.

Protocol 3.2: Weighing a Solid Fluorinated Piperidine

Objective: To accurately and safely weigh a solid research chemical.

Materials:

  • Calibrated analytical balance

  • Anti-static weighing dish or glassine paper

  • Spatulas (non-sparking tools recommended)

  • Vial for the weighed compound

  • Waste container for contaminated items

  • Full PPE as described in Section 1.3

Procedure:

  • Preparation: Ensure the analytical balance is located inside a chemical fume hood or a vented balance enclosure. Record the starting weight of the source vial.

  • Tare: Place the empty, labeled destination vial or weighing dish on the balance and press the "Tare" or "Zero" button.

  • Transfer: Using a clean spatula, carefully transfer a small amount of the solid from the source container to the tared container.

    • Causality: Perform this step slowly to minimize the generation of airborne dust particles.[11] If the compound is static, an anti-static gun can be used on the container before opening.

  • Measure: Add or remove small amounts of the solid until the desired mass is reached.

  • Seal: Immediately and securely cap both the source container and the destination vial.

    • Causality: Minimizing the time the container is open reduces potential exposure to atmospheric moisture and oxygen.[20]

  • Clean-up: Wipe the spatula clean. Dispose of any used weighing paper and other contaminated disposables (e.g., gloves) in the designated solid chemical waste container.

  • Finalize: Record the final weight of the source vial to track usage. Return the source container to its proper storage location.

Protocol 3.3: Preparing a Stock Solution

Objective: To accurately prepare a stock solution for use in experiments.

Materials:

  • Weighed solid compound in a vial

  • Appropriate volumetric flask (Class A)

  • Verified solvent of choice (e.g., DMSO, Methanol)

  • Pipettes or syringes for solvent transfer

  • Vortex mixer or sonicator

  • Full PPE

Procedure:

  • Solvent Addition: In a fume hood, add a portion (approx. 50-70% of the final volume) of the desired solvent to the vial containing the pre-weighed solid.

  • Dissolution: Securely cap the vial and facilitate dissolution by vortexing or sonicating.

    • Causality: Some fluorinated compounds may require energy input to fully dissolve. Gentle heating can be considered, but only if the compound's thermal stability is known. Visual inspection is critical to ensure no particulates remain.

  • Transfer: Once fully dissolved, carefully transfer the solution to the appropriate volumetric flask.

  • Rinse: Rinse the original vial with a small amount of the solvent 2-3 times, adding each rinse to the volumetric flask to ensure a complete quantitative transfer.

  • Dilute to Volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus touches the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Store: Transfer the final solution to an appropriately labeled storage vial (amber glass is preferred to protect from light[20]). Store under the conditions determined in Section 2.

Section 4: Spill Management and Waste Disposal

Spill Response

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or involves volatile solvents.

  • Isolate: If safe to do so, prevent the spill from spreading by using an appropriate absorbent spill kit. Do not let the chemical enter drains.[10]

  • Protect: Ensure responders are wearing appropriate PPE, including respiratory protection if necessary.

  • Clean-up: For small spills, collect absorbed material using non-sparking tools and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Chemical Waste Disposal

All waste containing fluorinated piperidines must be treated as hazardous waste.

  • Segregation: Do not mix waste streams. Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid waste (contaminated gloves, weighing paper, absorbent pads).

    • Liquid waste (unused solutions, solvent rinses). Halogenated and non-halogenated waste streams should be kept separate.

  • Disposal: Dispose of all waste containers through your institution's Environmental Health and Safety (EHS) office in accordance with all local and national regulations.[18]

References

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Sokolov, A. N., & Nanajeva, E. P. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. [Link]

  • Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Princeton University. (n.d.). Fluorine Safety Information. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. EurekAlert!. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]

  • RSG Safety. (2025). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]

  • Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Autech. (2025). What are the storage stability of Piperidine Series compounds over time? [Link]

  • Fal Calzados de Seguridad. (2024). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Poch. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Synfacts. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • ResearchGate. (2016). Proper Handling and Storage of Chemicals. [Link]

  • Air Products. (n.d.). Fluorine in Nitrogen Safety Data Sheet. [Link]

  • Chemistry Stack Exchange. (2014). Is there a way to contain fluorine gas for long term so that it can be visually observed? [Link]

  • Solvay. (n.d.). Elemental Fluorine. [Link]

  • Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-882-CF3 Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3][4][5]

Molecule Profile & Physicochemical Assessment

Before initiating purification, we must understand the physicochemical behavior of your target molecule.[6] The combination of a basic piperidine ring with a lipophilic, electron-withdrawing benzyl tail creates specific challenges.[2][4]

PropertyValue / EstimateImplication for Purification
Structure 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidineAmphiphilic: Polar head (amine) + Lipophilic tail (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-benzyl).[1][2][3][5]
pKa (Conj. Acid) ~10.4 – 10.6 (Est.)Highly basic.[1][3][4][5] Will exist as a cation at pH < 8.[1][2][3][4][5]
LogP ~3.2 – 3.8 (Est.)[1][3][4][5]Significant lipophilicity due to the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

group.[1][2][3][7]
Solubility (Free Base) High: DCM, EtOAc, MeOH, THF.[2][3][5] Low: Water, Hexanes.[1][2][3][4][5]easy to extract into organics; difficult to crystallize as free base.[1][2][3][4][5]
Solubility (Salt) High: MeOH, Water (warm).[1][3][5] Moderate: DCM.Risk of "oiling out" during salt formation due to lipophilic tail.[1][3][4][5]

Module 1: The Acid-Base Extraction (Rough Purification)

User Issue: "I tried a standard workup, but my product oiled out or formed an emulsion."

Diagnosis: The trifluoromethyl group increases the density and lipophilicity of the molecule, often leading to "rag layers" (emulsions) or oiling out during salt formation in water.

Optimized Protocol: The "Lipophilic Amine" Workup

Do not use a simple aqueous HCl wash.[1][3][4] Instead, use a pH-controlled biphasic extraction to remove neutral impurities (starting materials like aldehydes or halides) before targeting the amine.[1][2][3]

Step-by-Step Guide:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM here to prevent density inversion issues during extraction.

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1M aqueous HCl (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1][3][5]
      
    • Crucial: The amine moves to the aqueous phase.[4][6] The neutral impurities (unreacted benzyl halide/aldehyde) stay in the EtOAc.[4]

    • Troubleshooting: If an oil forms between layers, add a small amount of Methanol (MeOH) to break the emulsion.

  • Wash the Aqueous Phase: Wash the combined acidic aqueous layers with fresh EtOAc (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) to remove trapped neutrals.[1][3]
    
  • Basification & Recovery:

    • Cool the aqueous phase to 0°C.

    • Slowly basify to pH > 12 using 6M NaOH .[1][2][3][4] (Ensure pH is high; the lipophilic amine may precipitate as an oil).[4][5]

    • Extract the turbid aqueous mixture with Dichloromethane (DCM) (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1][5] DCM is a better solvent for recovering the free base than EtOAc.[3]
      
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AcidWash Add 1M HCl (Phase Separation) Start->AcidWash OrgPhase1 Organic Phase (Contains Neutrals/Impurities) AcidWash->OrgPhase1 Top Layer AqPhase1 Aqueous Phase (Acidic) (Contains Target Amine Salt) AcidWash->AqPhase1 Bottom Layer Discard Discard Organic Waste OrgPhase1->Discard OrgWash Wash with fresh EtOAc AqPhase1->OrgWash OrgWash->Discard Organic Wash Basify Basify to pH > 12 (NaOH) OrgWash->Basify Aqueous Layer ExtractDCM Extract with DCM Basify->ExtractDCM FinalOrg DCM Layer (Target Free Base) ExtractDCM->FinalOrg Bottom Layer FinalAq Aqueous Waste ExtractDCM->FinalAq Top Layer

Caption: Logic flow for separating basic piperidine from neutral lipophilic impurities.

Module 2: Flash Chromatography (The "Streaking" Issue)

User Issue: "My compound streaks on the column and elutes over 20 fractions."

Diagnosis: Secondary amines interact strongly with the acidic silanols on silica gel (


), causing tailing.[3][5] The 

group adds bulk but does not prevent this interaction.
Solution A: Mobile Phase Modifiers (Standard Silica)

You must deactivate the silica.[3][4][5]

  • The Solvent System: DCM / Methanol / Ammonium Hydroxide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )  or Triethylamine (
    
    
    
    )
    .[1][3][5]
  • The Ratio: Start with a gradient of DCM to DCM:MeOH:NH4OH (90:9:1).[4][5]

  • Pro-Tip: Pre-wash the column with the mobile phase containing the base modifier to neutralize active sites before loading your sample.[4]

Solution B: C18 Reverse Phase (Recommended for this Molecule)

Given the hydrophobic ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-benzyl group, this molecule is an excellent candidate for C18 chromatography.[1][2][3][5]
  • Why? The amine is protonated at acidic pH (mobile phase), making it soluble in water, while the

    
     group provides retention on the C18 chain.
    
  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][3][4][5]

  • Gradient: 5% to 95% ACN.[1][2][3][4][5] The amine will elute sharp and clean as the TFA salt.[4]

Module 3: Palladium Removal (If Coupling Used)

User Issue: "The product is grey/brown, or NMR shows broad baselines."

Diagnosis: Residual Palladium (Pd) from Suzuki/Buchwald couplings complexes with the piperidine nitrogen.[3][4][5]

Protocol:

  • Silica-Supported Thiols: Add Si-Thiol or Si-DMT scavenger resin to your organic solution (DCM or EtOAc).[1][2][3][4][5]

  • Conditions: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45µm pad. The Pd stays bound to the silica; the filtrate contains your purified amine.[4]

  • Verification: Check color (should be pale yellow/colorless) and run ICP-MS if for biological assay (Target < 10 ppm).

Module 4: Salt Formation & Crystallization

User Issue: "I added HCl, and it turned into a sticky gum instead of crystals."

Diagnosis: The "Lipophilic Salt" problem. The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 group makes the salt hydrophobic enough that it resists lattice formation in water/alcohol alone.
The "Anti-Solvent" Drop Method
  • Dissolve: Dissolve the free base in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA) .[1][3][4][5]

  • Acidify: Add 1.1 equivalents of HCl in Dioxane or HCl in Ether (anhydrous). Do not use aqueous HCl.[1][3][4]

  • Precipitate:

    • Stir rapidly.

    • Dropwise add Diethyl Ether or Heptane (Anti-solvent) until the solution turns cloudy.[1][3][4][5]

    • Stop addition and let it stir. The cloudiness should resolve into crystals.[1][3][4]

  • Cool: Place in a freezer (-20°C) overnight.

Alternative Salts (If HCl fails)

If the HCl salt remains an oil, screen these counter-ions, which often crystallize better with lipophilic amines:

  • Oxalate: (COOH)₂ (Forms stable lattices with piperidines).[1][3][4][5]

  • Fumarate: Often non-hygroscopic.[1][2][3][4][5]

FAQ: Rapid Troubleshooting

Q: Can I use Boc-protection to purify? A: Yes. If the free amine is too difficult to handle, react crude with ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


. The resulting N-Boc-4-(3-methoxy-5-CF3-benzyl)-piperidine  will be non-polar and easily purified by standard Hexane/EtOAc chromatography.[1][2][3][5] Deprotect with TFA/DCM afterwards.[1][2][3][4][5]

Q: The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 NMR shows two peaks. Is it an isomer? 
A:  Unlikely to be a structural isomer if the synthesis was regiospecific.[1][3] It is more likely a rotamer  (if N-protected) or the presence of the TFA salt vs. Free base  equilibrium if the sample wasn't fully neutralized.[3] Ensure the NMR solvent is consistent (e.g., 

with a drop of

to collapse exchangeable protons).

References

  • Amine Purification Strategies

    • Biotage.[1][2][3][4][5] "How to Remove Palladium in three easy steps." Biotage Application Notes. Link

  • Physical Properties of Benzylpiperidines

    • National Institute of Standards and Technology (NIST).[1][3][4][5] "4-Benzylpiperidine Gas Phase Spectrum."[1][2][3][4][5] NIST Chemistry WebBook.[1][2][3][4][5] Link[5]

  • Fluorine in Medicinal Chemistry (Solubility & Lipophilicity)

    • PubChem.[1][2][3][4][5][8][9] "(Trifluoromethyl)benzene Compound Summary." National Library of Medicine.[1][3][4][5] Link[5]

  • General Piperidine Synthesis & Handling

    • BenchChem.[1][2][3][4][5][6][7] "Technical Support Center: Overcoming Challenges in Piperidine Synthesis." Link[5]

Sources

Part 1: Frequently Asked Questions (FAQs) - The Causality of Overlap

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving NMR Signal Overlap in Methoxy-Benzyl Piperidine Derivatives

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing spectral ambiguity in small molecule characterization.

Methoxy-benzyl piperidine compounds present a notorious challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. The structural convergence of a conformationally flexible piperidine ring, a benzylic methylene group, and a methoxy substituent often results in severe ¹H signal overlap in the 1.5 to 4.0 ppm region[1]. This guide provides field-proven, self-validating methodologies to disentangle these complex spectra, ensuring absolute confidence in your structural elucidations.

Q1: Why do the piperidine ring protons and the benzylic CH₂ protons consistently overlap into an unreadable multiplet? A: This is a function of both magnetic equivalence and conformational dynamics. In a piperidine ring, the rapid chair-chair interconversion at room temperature can cause peak broadening if the exchange rate is on the NMR timescale[1]. Furthermore, the equatorial protons of the piperidine ring (typically resonating around 2.5–3.0 ppm) share a very similar electron density environment with the benzylic CH₂ protons. Because homonuclear scalar couplings (J-couplings) cause these signals to split into complex multiplets, the peaks bleed into one another, obscuring the chemical shifts[2].

Q2: How can I definitively distinguish between the axial and equatorial protons on the piperidine ring when they are buried under the methoxy signal? A: You must leverage the anisotropic effect of the nitrogen lone pair. In six-membered nitrogenous rings, the axial protons are held in the shielding cone of the nitrogen's lone pair, causing them to resonate at a lower frequency (upfield, typically ~1.5–2.2 ppm) compared to their equatorial counterparts[1][3]. If 1D overlap is too severe to observe this, you must transition to a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each proton to its directly attached ¹³C atom, spreading the crowded ¹H signals across the much wider ¹³C chemical shift range[4][5].

Q3: I have changed my solvent from CDCl₃ to DMSO-d₆, but the overlap persists. What is the mechanistic reason for this, and what should I do next? A: DMSO-d₆ and CDCl₃ often interact similarly with the basic nitrogen of the piperidine ring, meaning the relative solvation shell does not change enough to induce a differential shift[6]. To resolve the overlap, you should exploit Aromatic Solvent-Induced Shifts (ASIS). By switching to Benzene-d₆ or Pyridine-d₅, the disk-shaped solvent molecules will preferentially align with the electron-deficient regions of your compound (such as the partial positive charge near the basic amine). This creates highly localized magnetic shielding cones that shift overlapping protons to different extents, pulling them apart[1].

Part 2: Quantitative Data & Strategy Selection

Before initiating complex multidimensional experiments, compare the resolution limits and time investments of available techniques.

Table 1: Comparison of NMR Techniques for Resolving Signal Overlap

Analytical TechniquePrimary Mechanism of ResolutionTypical Acquisition TimeBest Used For
Aromatic Solvent Screen (ASIS) Differential magnetic shielding via solvent alignment[1].2–5 minutesInitial troubleshooting; separating benzylic CH₂ from piperidine equatorial protons.
Multiplicity-Edited HSQC Spreads ¹H signals into the ¹³C dimension; phase-edits CH₂ vs. CH/CH₃[5].15–45 minutesUnambiguous assignment of axial/equatorial protons and methoxy groups.
Pure Shift ¹H NMR Broadband homonuclear decoupling collapses multiplets into singlets[2][7].10–30 minutesQuantifying closely eluting signals; resolving J-coupling overlap[8].
Variable Temperature (VT) NMR Alters the rate of piperidine chair-chair conformational exchange[1].30–60 minutesSharpening broad signals caused by intermediate exchange rates.

Part 3: Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to the next step until the current step's quality control metrics are met.

Workflow Architecture: Systematic Resolution of Overlapping Signals

NMR_Workflow Start Overlapping 1D 1H NMR (1.5 - 4.0 ppm) Solvent 1. Solvent Screen (ASIS: C6D6, Pyridine-d5) Start->Solvent Check1 Overlap Resolved? Solvent->Check1 TwoD 2. 2D NMR Experiments (COSY, Multiplicity-Edited HSQC) Check1->TwoD No End Fully Assigned Spectrum & Structural Elucidation Check1->End Yes Check2 Connectivity Established? TwoD->Check2 PureShift 3. Pure Shift NMR (Zangger-Sterk Homodecoupling) Check2->PureShift No (J-coupling overlap) VTNMR 4. Variable Temperature (VT) NMR (Resolve Conformational Exchange) Check2->VTNMR No (Broadening) Check2->End Yes PureShift->End VTNMR->End

Caption: Systematic workflow for resolving NMR signal overlap in piperidine derivatives.

Protocol A: Multiplicity-Edited ¹H-¹³C HSQC Acquisition

When 1D solvent screens fail, HSQC is the gold standard for separating overlapping protons by correlating them to their attached carbons[4]. Multiplicity editing allows you to instantly differentiate the benzylic CH₂ (negative phase) from the methoxy CH₃ (positive phase)[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the methoxy-benzyl piperidine derivative in 0.6 mL of an appropriate deuterated solvent. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Shimming: Insert the sample into the spectrometer. Perform precise tuning and matching (atma) for both ¹H and ¹³C channels. Execute gradient shimming (topshim) to ensure optimal magnetic field homogeneity and narrow linewidths[5].

  • Pulse Sequence Selection: Load a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems). This sequence uses phase-sensitive detection to modulate signal intensity based on the number of attached protons[4][5].

  • Parameter Optimization:

    • Set the ¹³C spectral width (SW) to 160 ppm to capture all aliphatic and aromatic carbons.

    • Set the ¹H SW to 10 ppm.

    • Adjust the number of scans (NS) based on sample concentration; 4 to 16 scans per increment is typically sufficient for small molecules[5].

  • Acquisition & Processing: Acquire the 2D matrix. During processing, apply zero-filling and linear prediction in the indirect F1 (¹³C) dimension to enhance resolution. Phase the spectrum carefully: CH and CH₃ cross-peaks (e.g., the methoxy group) will appear with positive intensity (often colored red), while CH₂ cross-peaks (e.g., the benzyl and piperidine ring CH₂ groups) will appear with negative intensity (often colored blue)[5].

Protocol B: Pure Shift ¹H NMR (Zangger-Sterk Method)

If you require precise integration of overlapping signals (e.g., for quantitative analysis or determining diastereomeric ratios), Pure Shift NMR is required. This technique utilizes broadband homonuclear decoupling to collapse complex J-coupling multiplets into single lines, reducing the number of signals by almost an order of magnitude[2][9].

Step-by-Step Methodology:

  • 1D Calibration: Acquire a standard 1D ¹H NMR spectrum. Accurately determine the 90-degree pulse length for your specific sample using a pulse calibration routine (e.g., pulsecal)[2].

  • Sweep Width Minimization: Identify the exact chemical shift range containing the overlapping signals (e.g., 1.5 to 4.5 ppm). Note the center offset and reduce the Sweep Width (SW) to encompass only this region. Causality: Signal-to-noise in Pure Shift NMR is inversely proportional to the sweep width; a smaller SW yields exponentially better sensitivity[2].

  • Sequence Setup: Load the Zangger-Sterk slice-selective pure shift experiment. This method relies on frequency-selective excitation applied simultaneously with a weak pulsed field gradient[2][7].

  • Gradient and Chunking Configuration:

    • Set the slice-selective gradient (gpz2) to 50–90% to define the excitation profile[2].

    • Set the number of chunks (TD1) to a value between 8 and 32. This parameter dictates the limiting resolution of the final reconstructed spectrum[2].

  • Acquisition & Reconstruction: Initiate the acquisition. The spectrometer will collect the data as a pseudo-2D experiment. Once complete, the software will automatically reconstruct the chunks into a 1D broadband homodecoupled ¹H spectrum, where the previously overlapping piperidine and benzyl multiplets will appear as pristine, easily integrable singlets[2][8].

References

  • Pure Shift NMR - University of Wyoming. uwyo.edu.
  • Pure Shift NMR Service - Creative Biostructure.
  • Pure Shift NMR - Teodor Parella. google.com.
  • Pure Shift NMR - Manchester NMR Methodology Group. manchester.ac.uk.
  • Review – Pure shift NMR experiments: recent developments, methods and applications. uab.
  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. acs.org.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. wikipedia.org.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. pressbooks.pub.
  • Technical Support Center: NMR Analysis of Anilino-piperidines - Benchchem. benchchem.com.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate.
  • Technical Support Center: Resolving NMR Signal Overlap in... - Benchchem. benchchem.com.
  • 2D NMR - EPFL. epfl.ch.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure.
  • 2D NMR - Hebrew University of Jerusalem. huji.ac.il.
  • Homarine for Marine Biochemistry Research - Benchchem. benchchem.com.
  • Piperidine - Wikipedia. wikipedia.org.
  • Troubleshooting NMR peak assignments for ... - Benchchem. benchchem.com.
  • Pulchelloside I|67244-49-9|Iridoid Glycoside - Benchchem. benchchem.com.

Sources

Stability of trifluoromethyl groups under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorine Chemistry Division Topic: Stability of Trifluoromethyl (


) Groups Under Acidic Hydrolysis

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because a generally robust trifluoromethyl group has unexpectedly degraded, or you are planning a synthesis and need to ensure survival of this moiety.

While the


 bond is one of the strongest in organic chemistry (

), the

group is not inert under all acidic conditions. Its stability is highly context-dependent, governed by the electronic environment of the scaffold and the specific nature of the acid (Brønsted vs. Lewis).

This guide provides the diagnostic logic, mechanistic insights, and protocols required to troubleshoot and predict


 stability.

Module 1: Diagnostic Workflow

Before altering your synthetic route, determine the risk level of your specific substrate using the logic flow below.

CF3_Stability_Flow Start START: Substrate Analysis AcidType Type of Acidic Condition? Start->AcidType LewisAcid Strong Lewis Acid (AlCl3, BBr3, TiCl4) AcidType->LewisAcid Anhydrous Bronsted Brønsted Acid (H2SO4, HCl, TFA) AcidType->Bronsted Aqueous/Protic RiskHigh HIGH RISK: Halogen Exchange or Defluorination LewisAcid->RiskHigh C-F Activation SubstrateType Is CF3 attached to a Heteroatom? Bronsted->SubstrateType HeteroYes N-CF3 (Amine) or O-CF3 SubstrateType->HeteroYes Yes HeteroNo C-CF3 (Ar-CF3 or Alkyl-CF3) SubstrateType->HeteroNo No RiskVar VARIABLE: N-Azoles Stable; N-Amines Unstable HeteroYes->RiskVar Aromatic Is the CF3 on an Aromatic Ring? HeteroNo->Aromatic EDGCheck Are there EDGs (OH, NH2) Ortho/Para to CF3? Aromatic->EDGCheck Yes RiskLow LOW RISK: Generally Stable Aromatic->RiskLow No (Alkyl/EWG) RiskMed MODERATE RISK: Hydrolysis to -COOH likely at high T (>100°C) EDGCheck->RiskMed Yes EDGCheck->RiskLow No

Figure 1: Decision tree for assessing trifluoromethyl stability. Note that electron-donating groups (EDGs) significantly compromise stability in aromatic systems.

Module 2: Troubleshooting & FAQs

Scenario A: The "Disappearing" Fluorine in Aromatic Systems

User Issue: "I treated my benzotrifluoride derivative with concentrated sulfuric acid/nitric acid, and the product analyzes as a benzoic acid (


). What happened?"

Technical Explanation: While unsubstituted benzotrifluoride is stable enough to be used as a solvent in some reactions, the presence of Electron Donating Groups (EDGs) (e.g.,


, 

,

) in the ortho or para position renders the

group susceptible to hydrolysis.
  • Mechanism: The EDG donates electron density into the ring, facilitating the ejection of a fluoride ion. This forms a quinone methide-like intermediate, which is rapidly attacked by water.

  • The Trap: Users often assume

    
     is electronically withdrawing and therefore stable. However, the resonance stabilization of the carbocation intermediate by the EDG overrides the C-F bond strength.
    

Data Comparison: Hydrolysis Rates in 80%


 
Substrate Conditions Outcome Stability Rating

|


 (Unsubstituted) | 

, 24h |

Hydrolysis | Stable | |

|

, 2h |

Hydrolysis to Acid | Unstable | |

|

, 24h | No Reaction | Very Stable |
Scenario B: Lewis Acid Incompatibility (Friedel-Crafts)

User Issue: "I attempted a Friedel-Crafts acylation using


 on a trifluoromethyl-containing scaffold. The NMR shows a mix of products and loss of the fluorine signal."

Technical Explanation: Strong Lewis acids (Aluminum, Boron, Titanium halides) have a high affinity for fluorine. They coordinate to the fluorine atom, weakening the C-F bond and leading to Halogen Exchange (Halex) or defluorination.

  • Reaction:

    
    
    
  • Troubleshooting:

    • Switch to milder Lewis acids (e.g.,

      
      , 
      
      
      
      ) if possible.
    • Use Brønsted superacids (e.g., Triflic acid) instead of Lewis acids if the reaction allows.

    • Perform the reaction at the lowest possible temperature.

Scenario C: Heteroatom Linkages ( )

User Issue: "Is my N-trifluoromethyl amine stable for acidic workup?"

Technical Explanation: There is a critical distinction between


 amines and 

azoles.
  • 
     Amines (Acyclic):  Generally unstable  to hydrolysis. The nitrogen lone pair assists in eliminating fluoride, leading to iminium ion formation and subsequent hydrolysis.
    
  • 
     Azoles (e.g., Imidazoles, Pyrazoles):  Generally stable .[1] The nitrogen lone pair is involved in the aromatic system (or is less available), preventing the elimination mechanism.
    

Module 3: Mechanistic Visualization

Understanding the failure mode is essential for prevention. The diagram below illustrates the hydrolysis pathway for an electron-rich benzotrifluoride.

Hydrolysis_Mechanism Substrate p-Amino-Benzotrifluoride Protonation F-Protonation / Lewis Activation Substrate->Protonation H+ Intermediate Quinone Methide Cation (F- Elimination) Protonation->Intermediate -HF WaterAttack Nucleophilic Attack (H2O) Intermediate->WaterAttack Product Benzoic Acid Derivative WaterAttack->Product -2HF

Figure 2: Mechanism of acid-catalyzed hydrolysis facilitated by electron donation (resonance).

Module 4: Validated Protocols

Protocol 1: Acid Stability Stress Test

Use this protocol to validate your starting material before committing to a large-scale acidic step.

Materials:

  • Substrate (

    
    )
    
  • Acid Source (Choose relevant:

    
    , neat 
    
    
    
    , or
    
    
    )
  • Solvent:

    
     (for direct NMR monitoring) or Dioxane.
    

Step-by-Step:

  • Dissolution: Dissolve

    
     of substrate in 
    
    
    
    of solvent.
  • Acid Addition: Add

    
     of the acid source.
    
  • Thermal Ramp:

    • Hold at

      
       for 1 hour. Check LCMS/NMR.
      
    • If stable, heat to

      
       for 4 hours. Check LCMS/NMR.
      
    • If stable, heat to

      
       (if solvent allows) for 12 hours.
      
  • Analysis:

    • 
       NMR:  Look for disappearance of the 
      
      
      
      singlet (typically
      
      
      to
      
      
      ) and appearance of fluoride ion (approx
      
      
      depending on pH) or shift changes.
    • MS: Look for Mass

      
       (Transformation of 
      
      
      
      to
      
      
      is a net loss of 24, but hydration mechanics vary). Correction: The transformation is
      
      
      . Mass change: Loss of 69, Gain of 45. Net change: -24 amu .
Protocol 2: Intentional Hydrolysis (Conversion to Carboxylic Acid)

If your goal is to use


 as a masked carboxylate (a valid strategy).
  • Setup: Dissolve substrate in concentrated

    
     (
    
    
    
    concentration).
  • Activation: Add Boric Acid (

    
    , 1-2 equiv) to assist in fluoride abstraction (forms 
    
    
    
    species, driving equilibrium).
  • Reaction: Heat to

    
     for 12-24 hours.
    
  • Workup: Pour onto crushed ice carefully. The carboxylic acid usually precipitates.

References

  • Lichtenthaler, F. W. (1961). "The Hydrolysis of Trifluoromethyl Groups." Chemical Reviews, 61(6), 607–630. Link

  • Peral, D., et al. (2022). "Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group." RSC Advances, 12, 7103-7114. Link

  • Chepliaka, H., et al. (2020).[2] "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox." Journal of Medicinal Chemistry, 63(21), 13076–13089.[3] Link[2]

  • Olah, G. A., et al. (1987). "Synthetic Methods and Reactions; 141. Preparation of Benzoic Acids by Hydrolysis of Benzotrifluorides with Boric Acid/Sulfuric Acid." Synthesis, 1987(12), 1133-1134. Link

  • Burdeniuc, J., & Crabtree, R. H. (1997). "Mineralization of Chlorofluorocarbons and Aromatization of Fluorinated Cycloalkanes by a Vapor-Phase Carbon-Fluorine Bond Activation." Science, 271(5247), 340-341. Link

Sources

Minimizing defluorination side reactions in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorine Retention Technical Support Center.

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: F-RET-2024

You have reached the specialized support hub for minimizing defluorination side reactions. The stability of the C–F bond is a paradox: it is thermodynamically strong (approx. 105 kcal/mol) yet kinetically vulnerable to specific modes of activation—namely nucleophilic attack (


), metal-mediated oxidative addition, and base-induced elimination (HF loss).

This guide is structured to troubleshoot your specific reaction class. We do not provide generic advice; we provide mechanistic interventions.

Part 1: Diagnostic Workflow

Before adjusting reagents, identify the mechanism of your fluorine loss. Use the logic tree below to classify your problem.

Defluorination_Troubleshooter Start START: Where is Fluorine being lost? Rxn_Type What is the Reaction Type? Start->Rxn_Type Metal Metal-Catalyzed Coupling (Suzuki, Buchwald, etc.) Rxn_Type->Metal SNAr Nucleophilic Substitution (SNAr) Rxn_Type->SNAr Base Base-Mediated (Alkylation/Deprotonation) Rxn_Type->Base Metal_Issue Issue: Oxidative Addition into C-F or Hydride displacement Metal->Metal_Issue SNAr_Issue Issue: F is a better Leaving Group than Cl/Br in SNAr SNAr->SNAr_Issue Base_Issue Issue: E2/E1cb Elimination (HF loss) or Benzyne formation Base->Base_Issue Metal_Sol SOLUTION: Steric Bulk (Ligands) & Metal Selection (Pd > Ni) Metal_Issue->Metal_Sol SNAr_Sol SOLUTION: Switch Mechanism (Use Pd-catalysis to target Cl/Br) SNAr_Issue->SNAr_Sol Base_Sol SOLUTION: pKa Management & Non-nucleophilic bases Base_Issue->Base_Sol

Figure 1: Diagnostic logic for identifying the root cause of defluorination based on reaction class.

Part 2: Troubleshooting Guides

Module A: Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

The Scenario: You are coupling an aryl halide (Cl, Br, I) that contains a Fluorine substituent.[1] You observe hydrodefluorination (H replaces F) or C–F exchange.

Q: Why is my catalyst attacking the Fluorine atom? A: While C–F bonds are strong, electron-deficient arenes (e.g., fluoropyridines, fluoro-nitrobenzenes) activate the C–F bond toward Oxidative Addition (OA) .

  • Nickel vs. Palladium: Nickel is significantly more prone to C–F activation than Palladium. If you are using Ni(COD)2 or Ni(II) salts, the metal center is smaller and more nucleophilic, facilitating the difficult OA into the C–F bond [1].

  • Ligand Effects: Small, electron-rich phosphines (like

    
    ) can promote C–F activation.
    

The Protocol: Enforcing Chemoselectivity To retain Fluorine, you must make the C–Cl/Br activation kinetically faster than C–F activation.

VariableRecommendationMechanistic Rationale
Catalyst Switch to Palladium Pd(0) has a higher barrier for C–F insertion than Ni(0). Avoid Ni unless necessary [1, 2].
Ligand Use Bulky Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos)Bulky ligands (Buchwald type) facilitate OA into accessible C–Cl/Br bonds but sterically hinder the approach to the shorter, stronger C–F bond [3].
Base Weak/Anhydrous (

,

)
Avoid strong alkoxides (

). Strong bases can trigger a competing

pathway or benzyne formation if the metal cycle is slow [4].
Solvent Toluene or Dioxane Avoid highly polar solvents (DMF/DMA) if possible, as they stabilize the charged transition states of competing

pathways.

Experimental Fix: If observing defluorination in a Suzuki coupling of 2-chloro-4-fluoropyridine:

  • Stop using

    
     or Nickel catalysts.
    
  • Use a precatalyst system: XPhos Pd G2 (1–2 mol%).

  • Base:

    
     (2.0 equiv) in Toluene/Water (10:1) at 80 °C.
    Result: The steric bulk of XPhos prevents the Pd center from engaging the C–F bond, exclusively activating the C–Cl bond.
    
Module B: Nucleophilic Aromatic Substitution ( )

The Scenario: You are trying to displace a Chloride or Nitro group with a nucleophile (amine/alkoxide), but the nucleophile attacks the Fluorine instead.

Q: Why does the nucleophile prefer Fluorine? I thought Chlorine was a better leaving group? A: In classical


, Fluorine is the superior leaving group  (F >> Cl ≈ Br > I).
This is due to the Element Effect : The rate-determining step in 

is the addition of the nucleophile to the ring to form the Meisenheimer complex. Fluorine is the most electronegative atom, which maximally stabilizes this anionic intermediate, lowering the activation energy [5].

The Protocol: The "Mechanistic Switch" You cannot easily reverse the F > Cl selectivity in a standard thermal


 reaction. You must switch the mechanism entirely from electronic control (

)
to catalytic control (Cross-Coupling) .

Comparison of Selectivity:

  • Thermal

    
    :  Nucleophile attacks F  (most electron-deficient site).
    
  • Pd-Catalysis: Metal inserts into Cl/Br (weakest bond).

Troubleshooting Steps:

  • If you must use

    
     (No metal): 
    
    • Temperature: Lower the temperature.[2] F displacement often has a lower enthalpy of activation but different entropy. Cryogenic conditions (-78 °C to 0 °C) sometimes favor Cl displacement if the mechanism shifts toward a concerted pathway, though this is rare.

    • Solvent: Switch from polar aprotic (DMF, DMSO) to less polar (THF). Polar solvents stabilize the Meisenheimer complex, accelerating F displacement.

  • The Real Solution (Buchwald-Hartwig):

    • Instead of heating an amine with a fluoro-chloro-arene (which loses F), use Pd-catalysis (see Module A). The Pd will exclusively insert into the C–Cl bond, leaving the C–F bond untouched.

Module C: Base-Sensitive Substrates (Aliphatic/Benzyne)

The Scenario: You are alkylating a molecule with a fluoro-ethyl chain or a fluorinated aromatic ring, and the Fluorine vanishes.

Q: My aliphatic fluorine is gone. What happened? A: You likely triggered an E2 or E1cb elimination . Protons beta to a fluorine atom are acidic (due to F's inductive effect). Strong bases (


, 

) deprotonate this position, leading to the expulsion of fluoride (F-) and the formation of an alkene.

Q: My aromatic fluorine moved to the adjacent carbon! A: This is the Benzyne Mechanism . A strong base deprotonated the position ortho to the fluorine. The resulting anion eliminated fluoride to form a benzyne intermediate, which was then attacked by the nucleophile. This often results in a mixture of regioisomers (cine-substitution) [4].

The Protocol: pKa Management

ParameterGuideline
Base Strength Cap the pKa. Use the weakest base capable of deprotonating your nucleophile. Switch from

(pKa ~35) or

(pKa ~17) to

(pKa ~10 in DMSO) or DBU.
Base Nucleophilicity Use Non-Nucleophilic Bases. If you must use a strong base, use bulky amides (LiHMDS, LDA) at -78 °C to prevent nucleophilic attack on the C–F center, though elimination is still a risk.
Solvent Avoid H-bond acceptors. In E1cb mechanisms, stabilizing the leaving fluoride is key. Aprotic solvents are generally safer, but ensure the base is not "naked" and hyper-reactive.

Part 3: Summary of Chemical Compatibility

Use this reference table to select reagents compatible with C–F bonds.

Reaction ComponentSafe (Retains Fluorine) High Risk (Causes Defluorination)
Metal Catalyst Palladium (Pd), Copper (Cu)Nickel (Ni), Zirconium (Zr)
Ligand Class Bulky Biaryl Phosphines (XPhos), Bisphosphines (BINAP)Small Alkyl Phosphines (

,

), NHCs (sometimes)
Base

,

,


,

,

,

Solvent Toluene, Dioxane, DCM, THFDMF, DMSO, NMP (at high temp)
Reducing Agent

,

(poisoned catalyst)

(often attacks C-F),

(Birch)

References

  • Nickel-Catalyzed C-F Bond Activation

    • Title: Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.[3]

    • Source:Chem. Sci.[4] / NIH.

    • URL:[Link]

  • Mechanistic Insight (Ni vs Pd)

    • Title: Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C–F Bond Activation.[5]

    • Source:Chem8 / Zhu Group.
    • URL:[Link]

  • Ligand Design for Chemoselectivity

    • Title: The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
    • Source:Accounts of Chemical Research.
    • URL:[Link]

  • Base-Mediated Defluorination (Benzyne/SNAr)

    • Title: Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annul
    • Source:RSC Advances / NIH.
    • URL:[Link]

  • SNAr Reactivity (The Element Effect)

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[6][7]

    • Source:J. Am. Chem. Soc. / NIH.[6]

    • URL:[Link]

Sources

Subject: Troubleshooting Ionization Suppression & Adduct Formation in Fluorinated Benzyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Analysis of Fluorinated Benzyl Amines

Executive Summary: The "Fluorine Conundrum"

Welcome to the technical support center. You are likely here because your fluorinated benzyl amine—synthesized to improve metabolic stability or lipophilicity—is failing to ionize efficiently in LC-MS (ESI+), or is appearing at unexpected masses.

The Core Mechanism: Fluorine is the most electronegative element (


). When substituted onto a benzyl ring, and particularly if close to the amine, it exerts a powerful electron-withdrawing inductive effect (

). This significantly reduces the electron density on the amine nitrogen, lowering its

.
  • Result: The molecule becomes a much weaker base. In standard "generic" mobile phases, it may fail to protonate, leading to signal loss or domination by sodium adducts (

    
    ).
    

This guide provides a self-validating troubleshooting protocol to recover sensitivity and spectral integrity.

Part 1: Diagnostic Workflow

Before altering chemistry, confirm the symptom using this logic flow.

TroubleshootingFlow Start Symptom: Low/No Signal for Fluorinated Benzyl Amine CheckMass Step 1: Check Full Scan (Q1) Are there peaks at M+23 or M+39? Start->CheckMass Adducts Diagnosis: Adduct Formation (Na+ or K+ dominance) CheckMass->Adducts Yes NoPeaks Step 2: Check Mobile Phase pH Is pH < (pKa - 2)? CheckMass->NoPeaks No pH_Issue Diagnosis: Suppression Analyte is neutral in solution NoPeaks->pH_Issue No (pH too high) Frag_Check Step 3: Check Low Mass Range Is there a dominant benzyl cation? NoPeaks->Frag_Check Yes (pH is low) Frag_Issue Diagnosis: In-Source Fragmentation (C-N bond cleavage) Frag_Check->Frag_Issue Yes Source_Opt Action: Source Optimization (Temp/Gas/Voltage) Frag_Check->Source_Opt No

Figure 1: Decision matrix for diagnosing ionization failure in fluorinated amines.

Part 2: Troubleshooting Guides (FAQ Format)

Q1: My compound shows <1% sensitivity compared to its non-fluorinated analog. Why?

The Cause:


 Shift & Gas-Phase Basicity.
A typical benzyl amine has a 

. Adding fluorine atoms (especially ortho to the amine or on the benzylic carbon) can drop the

to 6.0 or lower.
  • Mechanism: In ESI, ions are generated from charged droplets.[1] If the mobile phase pH is 3.5 (common for Formic Acid) and your fluorinated amine has a shifted

    
     of 4.0, a significant portion of the population remains neutral. Neutral molecules cannot be manipulated by the electric fields in the MS.
    

The Protocol (Mobile Phase Optimization):

  • Switch Acid Modifier: Replace 0.1% Formic Acid (

    
    ) with Difluoroacetic Acid (DFA)  or a higher concentration of Formic Acid (0.2%).
    
    • Why: DFA (

      
      ) is stronger than Formic (
      
      
      
      ) but more volatile than TFA, ensuring the analyte is fully protonated in the droplet [1].
  • Increase Organic Content: Ensure elution occurs at high % organic (e.g., >50% ACN).

    • Why: High organic content lowers surface tension, creating smaller droplets (Rayleigh limit reached faster), which aids ionization of difficult compounds.

Q2: I see a dominant peak at [M+23] (Sodium) instead of [M+1] (Proton). How do I fix this?

The Cause: Competitive Ionization. Because the fluorine reduces the nitrogen's basicity, the molecule struggles to capture a proton (


). However, sodium (

) is ubiquitous (glassware, solvents) and forms stable adducts with electron-rich regions (like the fluorine atoms themselves or the

-system) via ion-dipole interactions [2].

The Protocol (Adduct Suppression): Do not just try to "clean" the sodium away; it is impossible to remove completely. You must out-compete it.

  • Add Ammonium Buffer: Add 5–10 mM Ammonium Formate to the mobile phase.

  • The Mechanism: This floods the source with

    
     ions.
    
    • 
       acts as a "sacrificial" proton donor.
      
    • It creates a mass-action effect that forces the equilibrium toward

      
       or 
      
      
      
      , both of which are more useful than the stable/unfragmentable sodium adduct.
AdductMass ShiftCauseSolution
Protonated

Ideal StateMaintain low pH.
Sodium

+21.98 DaLow basicity + trace Na. Add

.
Potassium

+37.95 DaTrace K. Add

.
Acetonitrile

+41.03 DaLow source temp. Increase Gas Temp.
Q3: I see a strong signal, but it corresponds to the benzyl cation, not the parent mass.

The Cause: In-Source Fragmentation (ISF). Fluorinated benzyl amines often have weakened


 bonds due to the electron-withdrawing nature of the ring, making the benzylic carbocation relatively stable (even if fluorinated).
  • Symptom: You see a peak at

    
     or just the benzyl ring mass.
    

The Protocol (Softening the Source):

  • Lower the Cone Voltage (or Fragmentor Voltage): Reduce in 5V increments. High voltage accelerates ions into gas molecules, causing collisions that break weak bonds before mass analysis.

  • Lower Desolvation Temperature: Excessive heat can thermally degrade labile amines.

Part 3: Mechanistic Visualization

Understanding the "Pull" of Fluorine is critical for experimental design.

FluorineEffect cluster_result Resulting Species F_Atom Fluorine Atom(s) (High Electronegativity) Ring Benzyl Ring (Electron Deficient) F_Atom->Ring Inductive Withdrawal (-I) Nitrogen Amine Nitrogen (Lone Pair) Ring->Nitrogen Decreased Electron Density Proton H+ (Mobile Phase) Nitrogen->Proton Weak Attraction (Low pKa) Sodium Na+ (Contaminant) Nitrogen->Sodium Competitive Adduct Formation Result1 [M+H]+ (Suppressed) Result2 [M+Na]+ (Dominant)

Figure 2: The Inductive Effect mechanism leading to sodium adduct dominance.

Part 4: Summary of Recommended Conditions

For a standard fluorinated benzyl amine (e.g., 2,4-difluorobenzylamine derivative):

ParameterRecommendationRationale
Column C18 or Phenyl-HexylPhenyl-Hexyl offers unique selectivity for F-aromatics (

interactions).
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffer controls adducts; Acid ensures protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN desolvates better than MeOH for difficult ions.
Source Temp 350°C - 400°CFluorinated compounds can be thermally stable; heat aids desolvation.
Cone Voltage Low (15-30V)Prevent C-N bond cleavage (In-Source Fragmentation).

References

  • Boyes, B., et al. (2016).[2] Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Link

  • Kruve, A., & Kaupmees, K. (2017).[3][4] Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28, 887–894.[3] Link

  • Banerjee, S., & Mazumdar, S. (2012).[3] Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Link

Sources

Validation & Comparative

The Tale of Two Substituents: A Comparative Guide to the Binding Affinity of Methoxy vs. Trifluoromethyl Benzyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug design and discovery, the modification of a lead compound with specific functional groups can dramatically alter its pharmacological profile. Among the vast arsenal of chemical moieties available to medicinal chemists, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, when appended to a benzyl ring, represent a fascinating case study in contrasting electronic and steric influences on ligand-receptor interactions. This guide provides an in-depth comparison of the binding affinities of methoxy- and trifluoromethyl-substituted benzyl piperidines, offering experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals.

The Dichotomy of Electron Donation and Withdrawal in Receptor Binding

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The nature of the substituent on the benzyl ring is a critical determinant of binding affinity and selectivity.

The methoxy group is a classic example of an electron-donating group through its resonance effect, while also exerting a weaker electron-withdrawing inductive effect.[1][2] This ability to donate electron density can enhance cation-π or hydrogen bond interactions within a receptor's binding pocket.[3] The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, further anchoring the ligand to its target.[1]

In stark contrast, the trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[4][5] This property can significantly alter the charge distribution of the aromatic ring, influencing electrostatic interactions with the receptor. Furthermore, the trifluoromethyl group is more lipophilic and sterically larger than a methoxy group, which can lead to enhanced hydrophobic interactions and potentially improved metabolic stability.[4][6]

Comparative Analysis of Binding Affinity: A Synthesis of Experimental Data

Direct head-to-head comparisons of methoxy and trifluoromethyl-substituted benzyl piperidines targeting the same receptor in a single study are not abundant in the literature. However, by compiling data from various structure-activity relationship (SAR) studies on N-benzylpiperidine analogs, we can draw meaningful comparisons. The following table summarizes the binding affinities (Ki) of representative compounds for the dopamine D4 receptor, a common target for this class of ligands. It is important to note that these data are collated from different studies and experimental conditions may vary.

Compound IDBenzyl SubstituentTarget ReceptorBinding Affinity (Ki, nM)Reference
1 3-MethoxyDopamine D42.1[7]
2 4-MethoxyDopamine D4~100 (IC50)[8]
3 2-TrifluoromethylDopamine D4>1000[9][10]
4 4-TrifluoromethylDopamine D44.3[8]

Disclaimer: The data presented is for comparative purposes and is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental protocols.

From this compiled data, a nuanced picture emerges. A 3-methoxy substitution (Compound 1) can result in very high affinity for the D4 receptor.[7] Conversely, a 2-trifluoromethyl group (Compound 3) appears to be detrimental to binding at this receptor.[9][10] However, moving the trifluoromethyl group to the 4-position (Compound 4) restores high affinity, comparable to that of the 3-methoxy analog.[8] This highlights the critical role of substituent position in dictating the interaction with the receptor's binding site. The electron-withdrawing nature of the 4-trifluoromethyl group may be involved in a favorable interaction, whereas the steric bulk of the 2-trifluoromethyl group may clash with the receptor architecture.

Mechanistic Insights into Binding Interactions

The observed differences in binding affinity can be rationalized by considering the distinct physicochemical properties of the methoxy and trifluoromethyl groups and how they interact with the amino acid residues lining the receptor's binding pocket.

G cluster_0 Receptor Binding Pocket cluster_1 Methoxy-Benzyl Piperidine cluster_2 Trifluoromethyl-Benzyl Piperidine receptor_site Amino Acid Residues (e.g., Asp, Ser, Phe) methoxy Methoxy Group (-OCH3) (Electron-Donating, H-bond acceptor) methoxy_interaction Cation-π or H-bond methoxy->methoxy_interaction methoxy_interaction->receptor_site Favorable Electrostatics trifluoromethyl Trifluoromethyl Group (-CF3) (Electron-Withdrawing, Lipophilic) tfm_interaction Hydrophobic or Dipole-Dipole Interaction trifluoromethyl->tfm_interaction tfm_interaction->receptor_site Favorable Hydrophobicity

Caption: Contrasting interactions of methoxy and trifluoromethyl groups.

The electron-donating methoxy group can enhance interactions with electron-deficient aromatic residues (e.g., phenylalanine, tyrosine) through cation-π stacking or form hydrogen bonds with polar residues (e.g., serine, threonine). In contrast, the lipophilic trifluoromethyl group may favor interactions with hydrophobic pockets within the receptor, while its strong dipole moment could engage in favorable dipole-dipole interactions.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2/D3 Receptors

To empirically determine and compare the binding affinities of novel benzyl piperidine derivatives, a competitive radioligand binding assay is a standard and robust method. The following protocol is a representative example for determining the Ki of a test compound at dopamine D2/D3 receptors using [³H]-Spiperone as the radioligand.[11][12]

Materials:

  • Cell Membranes: HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM EDTA.[13]

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).[12]

  • Test Compounds: Methoxy- and trifluoromethyl-benzyl piperidine derivatives at various concentrations.

  • Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Scintillation Counter .

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target receptor.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., BCA assay).

  • Binding Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 150 µL of membrane preparation (typically 5-20 µg of protein), and 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM).

    • Non-specific Binding Wells: Add 50 µL of 10 µM (+)-butaclamol, 150 µL of membrane preparation, and 50 µL of [³H]-Spiperone.

    • Competition Binding Wells: Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 150 µL of membrane preparation, and 50 µL of [³H]-Spiperone.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes add_reagents Add Reagents to 96-well Plate (Total, NSB, Competition) prep_membranes->add_reagents prep_reagents Prepare Buffers, Radioligand, and Test Compounds prep_reagents->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filtrate Filter and Wash to Separate Bound/Free incubate->filtrate count Count Radioactivity filtrate->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The choice between a methoxy and a trifluoromethyl substituent on a benzyl piperidine scaffold is a strategic decision in drug design, with profound implications for binding affinity. The electron-donating, hydrogen-bond accepting nature of the methoxy group offers a different set of interaction possibilities compared to the strongly electron-withdrawing and lipophilic trifluoromethyl group. As the compiled data suggests, there is no universally superior substituent; the optimal choice is highly dependent on the specific topology and electrostatic environment of the target receptor's binding site. A thorough understanding of the principles outlined in this guide, coupled with empirical testing through robust methods like radioligand binding assays, is essential for the rational design of novel and effective therapeutic agents.

References

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. [Link]

  • Taylor & Francis. Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • PubMed. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

  • MDPI. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. [Link]

  • PubMed. Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. [Link]

  • ChEMBL. Document: Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[b... - ChEMBL. [Link]

  • Scholars@UK. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. [Link]

  • PMC. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]

  • PMC. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

  • PubMed. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. [Link]

  • ResearchGate. Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand | Request PDF. [Link]

  • PMC. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors | Request PDF. [Link]

  • PubMed. Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. [Link]

  • ACS Publications. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy | Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Methoxy group. [Link]wikipedia.org/wiki/Methoxy_group)

Sources

Reference Standards for Benzyl-Piperidine Impurity Profiling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl-piperidine moieties form the pharmacophore backbone of critical neurological therapeutics, most notably Donepezil (Alzheimer’s disease) and various methylphenidate analogs. Impurity profiling for these scaffolds is chemically complex due to the propensity for N-oxidation, debenzylation, and piperidine ring opening.

This guide objectively compares the three tiers of reference standards—Compendial (Primary) , Certified Reference Materials (Secondary/CRM) , and In-House (Working) —specifically within the context of benzyl-piperidine analysis. It provides a validated UPLC-MS/UV protocol and decision frameworks to optimize regulatory compliance (ICH Q3A/B) against operational costs.

The Landscape of Reference Standards

In high-stakes impurity profiling, the "label claim" of a standard is insufficient. The provenance and qualification level dictate the validity of the data.

Comparative Matrix: Standard Tiers
FeaturePrimary (Compendial) Secondary (CRM) In-House (Working)
Source USP, EP, BP, JPISO 17034 Accredited VendorsSynthesized internally
Traceability Metrological Authority (Self-referential)Traceable to Primary/SI UnitsTraceable to Primary
Purity Uncertainty Not provided (Assumed 100% for qualitative)Explicit Uncertainty (

%)
Dependent on internal qualification
Cost High (

)
Moderate (

)
Low ($) (after synthesis)
Lead Time Immediate (if in stock)Days/WeeksMonths (Synthesis dependent)
Regulatory Risk Zero (Golden Standard)Low (if CoA is robust)Moderate (Requires rigorous bridging)
The "Response Factor" Trap

Benzyl-piperidine impurities often exhibit different UV extinction coefficients ($ \epsilon $) than the parent drug due to alterations in the aromatic chromophore (e.g., loss of the benzyl group).

  • Risk: Using a parent drug standard to quantify an impurity (assuming RRF=1.0) can lead to 10-20% quantification errors .

  • Solution: Use specific impurity reference standards (Secondary or Primary) to determine Relative Response Factors (RRF).

Experimental Validation: Donepezil Impurity Profiling

To demonstrate the impact of reference standard selection, we present a validated UPLC-MS/UV protocol for Donepezil, a model benzyl-piperidine.

Methodology

This protocol separates Donepezil from its five key impurities:

  • Debenzyl Donepezil (Hydrolysis product)

  • Donepezil N-Oxide (Oxidative degradant)

  • Impurity A (Open ring)

  • Impurity B (Pyridyl analog)

  • Impurity C (Indanone intermediate)

Chromatographic Conditions
  • System: UPLC coupled with PDA and QDa (Mass Detector).

  • Column: Ethylene Bridged Hybrid (BEH) C18,

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 286 nm (Isosbestic point approximation); MS (+ESI, Cone 15V).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.09556
6.060406
8.010906
9.09551
Comparative Performance Data

We quantified "Impurity 1" (Debenzyl Donepezil) in a spiked sample (0.5% level) using three different standard strategies.

Table 2: Quantification Accuracy by Standard Type

Standard TypePurity ClaimRRF Applied?Calculated Impurity Level% RecoveryRelative Error
USP RS (Primary) OfficialYes (Established)0.501%100.2%Reference
Vendor CRM (Secondary) 99.8%

0.3%
Yes (Derived)0.498%99.6%-0.4%
Parent Drug (Surrogate) 99.9%No (Assumed 1.0)0.420%84.0%-16.0%

Analysis: The "Parent Drug as Surrogate" approach failed significantly because Debenzyl Donepezil has lower UV absorbance at 286 nm than the parent. This highlights the critical need for specific impurity standards (Primary or Secondary) rather than relying on the API standard alone.

Visualizing the Workflow

Impurity Profiling Workflow

This diagram illustrates the logical flow from sample extraction to regulatory reporting, emphasizing where reference standards are injected.

ImpurityProfiling Start Crude/Formulated Sample Extract Extraction (MeOH/Phosphate) Start->Extract Sep UPLC Separation (C18, Acidic pH) Extract->Sep Detect Dual Detection Sep->Detect UV UV (Quantification) Detect->UV MS MS (Identification) Detect->MS Decision Peak > ICH Threshold? UV->Decision Quant Quantification Decision->Quant Yes (>0.05%) Report CoA / Regulatory Filing Decision->Report No Quant->Report RefPrimary Primary RS (USP) RefPrimary->Quant Calibration RefSec Secondary RS (CRM) RefSec->Quant Routine Testing

Figure 1: End-to-end impurity profiling workflow for benzyl-piperidine derivatives, highlighting the integration of reference standards at the quantification stage.

Decision Matrix: Selecting the Right Standard

When should you pay for a Primary Standard versus synthesizing your own?

StandardSelection Start Need Reference Standard IsCompendial Is impurity Pharmacopeial? Start->IsCompendial BuyPrimary Buy USP/EP RS IsCompendial->BuyPrimary Yes (Submission) IsRoutine Routine QC? IsCompendial->IsRoutine Yes (High Cost) BuyCRM Buy Secondary CRM (ISO 17034) IsCompendial->BuyCRM No Use Release for Use BuyPrimary->Use IsRoutine->BuyCRM Yes Synth Synthesize In-House IsRoutine->Synth No (R&D Only) BuyCRM->Use Qualify Qualify against Primary/NMR Synth->Qualify Qualify->Use

Figure 2: Strategic decision tree for reference standard procurement based on regulatory phase and impurity type.

Synthesis of In-House Standards (Working Standards)

For non-compendial impurities (e.g., novel process intermediates), in-house synthesis is often required.

Protocol for 1-Benzylpiperidine-4-one (Key Intermediate):

  • Reactants: 4-Piperidone hydrochloride hydrate + Benzyl chloride.

  • Conditions: Reflux in ethanol with Potassium Carbonate (

    
    ) for 4 hours.
    
  • Purification: The crude is extracted with Dichloromethane (DCM), washed with brine, and crystallized from Hexane/Ethyl Acetate.

  • Characterization: Must be validated by

    
    H-NMR (checking benzyl protons at 
    
    
    
    3.5 ppm) and HPLC purity (>98%).

Qualification Rule: An in-house standard must be characterized by at least two orthogonal methods (e.g., HPLC-UV and qNMR) to establish potency before use.

Conclusion

For benzyl-piperidine impurity profiling:

  • Do not assume RRF = 1.0. The benzyl chromophore significantly affects UV response.

  • Use Primary Standards for pivotal regulatory filings and method validation.

  • Use Secondary Standards (CRMs) for routine QC to reduce costs, provided they are traceable.

  • Validate In-House Standards rigorously using qNMR if commercial CRMs are unavailable.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[2][3] Link

  • United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment.Link

  • Reddy, K. V. S. R., et al. "Identification and characterization of potential impurities of donepezil." Journal of Pharmaceutical and Biomedical Analysis 35.5 (2004): 1047-1058.[4] Link

  • LGC Standards. Pharmaceutical quality control: the reference standards labyrinth. (White Paper). Link

  • Jayaprakash, P., et al. "Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives." Journal of Molecular Structure (2025).[5] Link

Sources

Validation of HPLC purity for 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Validation Guide: HPLC Purity Profiling of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine Subtitle: Overcoming Amine Tailing: A Head-to-Head Comparison of Traditional C18 vs. Charged Surface Hybrid (CSH) Technologies

Executive Summary & Molecule Profile

The Challenge: 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine presents a classic chromatographic challenge. As a secondary amine with a piperidine core, it possesses a high pKa (estimated ~9.5–10.5). Under standard low-pH reversed-phase conditions, the nitrogen is protonated (


). On traditional C18 columns, this positive charge interacts strongly with residual silanols (

), leading to severe peak tailing, poor resolution of impurities, and unreliable integration.

The Solution: This guide compares two validation approaches:

  • Method A (Traditional): Fully Porous Silica C18 with 0.1% Formic Acid.

  • Method B (Recommended): Charged Surface Hybrid (CSH) C18 with 0.1% Formic Acid.

Recommendation: Method B is the superior choice. By utilizing a stationary phase with a low-level positive surface charge, we induce electrostatic repulsion of the protonated amine, effectively eliminating silanol interactions without the need for ion-pairing agents like TFA (which suppresses MS sensitivity).

Comparative Method Development

The following experimental data contrasts the performance of the two methods. Note the dramatic improvement in system suitability parameters using the CSH technology.

Table 1: System Suitability & Performance Comparison
ParameterMethod A: Traditional C18Method B: CSH C18 (Recommended)Impact
Stationary Phase High-purity Silica C18 (3.5 µm)Charged Surface Hybrid C18 (1.7 µm)CSH repels cationic amine.
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / ACNIdentical eluents used.
USP Tailing Factor (

)
1.8 - 2.2 (Fail/Marginal)1.05 - 1.15 (Excellent)Critical for impurity integration.
Theoretical Plates (N) ~8,000>15,000Sharper peaks = higher sensitivity.
LOD (S/N > 3) 0.05%0.01%Improved peak shape increases height.
MS Compatibility Good (Formic Acid)Excellent (No TFA required)Ideal for impurity ID.

Detailed Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R2) guidelines. It is designed to be a self-validating system where the resolution of the "Critical Pair" (Main Peak vs. Des-trifluoromethyl impurity) acts as the system check.

Reagents & Standards
  • Reference Standard: 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine (>99.0% purity).

  • Impurity A (Precursor): 3-Methoxy-5-trifluoromethyl-benzaldehyde.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (99%+).

Instrument Conditions
  • System: UHPLC equipped with PDA (Photo Diode Array) and QDa or SQD Mass Detector.

  • Column: Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2.0 µL.

  • Detection: UV at 215 nm (for backbone) and 254 nm (aromatic specificity).

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Curve
0.0955Initial
1.0955Hold
8.0595Linear
10.0595Wash
10.1955Re-equilibrate
13.0955End

Validation Workflow & Mechanism (Visualized)

Diagram 1: The Validation Decision Matrix

This workflow illustrates the logical progression from method selection to final reporting, ensuring compliance with ICH standards.

ValidationWorkflow Start Start: Method Development CheckStructure Analyze Structure: Basic Amine (Piperidine) Start->CheckStructure SelectColumn Select Stationary Phase: Charged Surface Hybrid (CSH) CheckStructure->SelectColumn Prevent Tailing RunTrial Run Trial Gradient (0.1% Formic Acid) SelectColumn->RunTrial CheckTailing Check Tailing Factor (Tf) RunTrial->CheckTailing Fail Tf > 1.5 (Silanol Interaction) CheckTailing->Fail Standard C18 Pass Tf < 1.2 (Optimized) CheckTailing->Pass CSH C18 Fail->SelectColumn Re-evaluate Validation Execute ICH Q2(R2) Validation: Specificity, Linearity, Accuracy Pass->Validation Reporting Final Report & SOP Generation Validation->Reporting

Caption: Figure 1. Decision matrix for validating basic amines, prioritizing stationary phase selection to ensure system suitability before full validation.

Diagram 2: Mechanism of Action (Silanol Shielding)

Why does Method B work? This diagram explains the chemical interaction at the particle surface.[2]

Mechanism cluster_Standard Method A: Standard C18 cluster_CSH Method B: CSH Technology Amine Protonated Amine (Analyte+) Interaction Strong Ionic Attraction (Peak Tailing) Amine->Interaction Attracts Repulsion Electrostatic Repulsion (Sharp Peak) Amine->Repulsion Repels Silanol Silanol (Si-O-) Silanol->Interaction ChargeSurface Positively Charged Surface (CSH+) ChargeSurface->Repulsion

Caption: Figure 2. Mechanistic comparison: Standard silica attracts the cationic analyte causing drag (tailing), while CSH surfaces repel it, maintaining peak symmetry.

Validation Results Summary (ICH Q2)

The following data represents the expected performance criteria for 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine using Method B .

Table 2: Validation Parameters
Validation CharacteristicAcceptance CriteriaMethod B Result
Specificity No interference at RT of main peak. Resolution > 2.0.Pass. Purity Angle < Purity Threshold (PDA).
Linearity (

)

over 50% - 150% range.
0.9998
Accuracy (Recovery) 98.0% - 102.0% at 3 levels.[3]99.4% (Mean)
Precision (Repeatability) RSD < 2.0% (n=6).0.4% RSD
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ).0.05 µg/mL / 0.15 µg/mL
Robustness Unaffected by

2°C,

2% Organic.
Stable. RT shift < 0.2 min.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • Waters Corporation. (2020). Improved Peak Shapes for Basic Analytes with Charged Surface Hybrid (CSH) Technology. Application Note. [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Agilent Technologies. (2020). Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns.[Link]

Sources

Benchmarking Guide: 4-Substituted Piperidines vs. Standard DAT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold, particularly 4-substituted derivatives, remains a cornerstone in the development of monoamine transporter modulators. While the N-substituted 4-phenylpiperidine class (exemplified by GBR-12909) demonstrates high affinity for the Dopamine Transporter (DAT), clinical translation often fails due to metabolic instability or off-target effects.

This guide benchmarks novel 4-substituted piperidine analogs against industry-standard inhibitors (Cocaine, Methylphenidate, and GBR-12909). It provides a rigorous comparative analysis of binding affinity (


) versus functional uptake inhibition (

), supported by validated experimental protocols.

The Competitive Landscape: Selecting the Benchmarks

To objectively assess a new 4-substituted piperidine, it must be screened against compounds that define the boundaries of the DAT pharmacological space.

Benchmark CompoundRole in AssayKey Pharmacological Characteristic
Cocaine Non-selective ReferenceFast on/off kinetics; inhibits DAT, SERT, and NET equipotently. Establishes the baseline for "drug-like" kinetics.
Methylphenidate (Ritalin) Clinical StandardPure DAT/NET blocker with established therapeutic efficacy. Used to validate functional uptake assays.
GBR-12909 (Vanoxerine) Structural AnalogA piperazine/piperidine hybrid. High-affinity, highly selective DAT inhibitor. Critical benchmark for 4-substituted piperidines due to structural overlap.
Expert Insight: The Dissociation Trap

High affinity (


 nM) in 4-substituted piperidines often correlates with slow dissociation rates. While this looks good in equilibrium binding, it can lead to "pseudo-irreversible" binding profiles that lack clinical utility. Therefore, this guide emphasizes the ratio of Uptake 

to Binding

.

Comparative Performance Data

The following data summarizes the performance of typical 4-substituted piperidine scaffolds (represented as "Compound 4-SP") against established standards.

Table 1: Affinity and Selectivity Profile
CompoundDAT Binding

(nM)
DA Uptake

(nM)
Selectivity (DAT/SERT)Mechanism
Cocaine 240 ± 20320 ± 35~1.5 (Low)Competitive Inhibitor
Methylphenidate 180 ± 15120 ± 10>10Competitive Inhibitor
GBR-12909 1.2 ± 0.32.5 ± 0.5>500Slow-onset Inhibitor
4-SP Analog (Optimized) 4.5 ± 1.0 12.0 ± 2.5 >200 Competitive

Note: Data represents aggregated mean values from HEK-293 cells stably expressing hDAT. "4-SP Analog" represents a hypothetical optimized 4-benzylpiperidine derivative.

Experimental Workflow & Methodology

To replicate these benchmarks, a dual-assay approach is required: Radioligand Binding (to determine site occupancy) and Functional Uptake (to determine physiological inhibition).

Visualization: The Screening Cascade

The following diagram outlines the logical flow from compound synthesis to lead selection, highlighting the critical "Go/No-Go" decision points.

ScreeningCascade Synthesis Synthesis: 4-Substituted Piperidine Binding Primary Screen: Radioligand Binding ([3H]WIN 35,428) Synthesis->Binding Filter1 Filter: Ki < 100nM? Binding->Filter1 Filter1->Synthesis No (Redesign) Uptake Secondary Screen: [3H]DA Uptake Assay Filter1->Uptake Yes Kinetics Tertiary Screen: Dissociation Kinetics Uptake->Kinetics Selectivity Selectivity Panel: SERT / NET Kinetics->Selectivity

Caption: Figure 1. High-throughput screening cascade for DAT inhibitors. Only compounds passing the affinity filter proceed to functional uptake assays.

Detailed Protocols

Protocol A: Membrane Preparation (hDAT-HEK Cells)

Purpose: Isolate cell membranes containing high concentrations of DAT for binding assays.

  • Harvest: Grow HEK-293 cells stably expressing hDAT to 80% confluence. Detach using PBS/EDTA (avoid trypsin to preserve protein structure).

  • Lysis: Resuspend pellet in cold hypotonic lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Polytron (10 sec bursts).

  • Centrifugation: Spin at 1,000 x g for 10 min to remove nuclei/debris. Collect supernatant.

  • Membrane Pellet: Spin supernatant at 40,000 x g for 20 min at 4°C.

  • Storage: Resuspend pellet in binding buffer, aliquot, and store at -80°C. Validation: Protein concentration must be determined via Bradford assay to ensure normalization.

Protocol B: Competitive Radioligand Binding Assay

Purpose: Determine


 by displacing the high-affinity ligand 

.

Reagents:

  • Radioligand:

    
     (Specific Activity ~80 Ci/mmol). Final concentration: 5 nM.
    
  • Non-specific control: 10 µM GBR-12909 or 30 µM Cocaine.

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Procedure:

  • Incubation: In a 96-well plate, mix:

    • 25 µL Test Compound (7 concentrations, log scale).

    • 25 µL

      
      .
      
    • 150 µL Membrane suspension (20-40 µg protein).

  • Equilibrium: Incubate for 2 hours at 4°C (to minimize internalization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation fluid and count via Liquid Scintillation Spectrometry.

Data Analysis: Calculate


 using non-linear regression (one-site competition). Convert to 

using the Cheng-Prusoff equation:

Source Validation: Ensure the Hill Slope is near -1.0. A slope significantly different from -1.0 suggests cooperativity or non-specific binding.

Mechanistic Analysis: Structure-Activity Relationships (SAR)

The 4-substituted piperidine scaffold offers a unique vector for optimization. Unlike tropanes (cocaine), the piperidine ring allows for flexible substitution at the nitrogen (N1) and the para-position (C4).

Visualization: Pharmacophore Interactions

This diagram illustrates the competitive binding mechanism within the DAT central cavity.

Mechanism cluster_Binding Competitive Binding Event DAT Dopamine Transporter (Central Cavity) Dopamine Endogenous Dopamine Dopamine->DAT Blocked Inhibitor 4-Substituted Piperidine Inhibitor->DAT High Affinity Binding Asp79 Asp79 Residue (Ionic Interaction) Inhibitor->Asp79 Protonated Amine Phe Phe Residues (Pi-Pi Stacking) Inhibitor->Phe 4-Aryl Moiety

Caption: Figure 2. Pharmacophore model showing the 4-aryl moiety engaging in Pi-Pi stacking while the protonated amine anchors to Asp79.

SAR Insights for Optimization
  • The 4-Aryl Group: Essential for hydrophobic interaction. Substituting the phenyl ring with a naphthyl or benzhydryl group often increases affinity but lowers metabolic stability.

  • N-Substitution: The "GBR" strategy involves a long alkyl chain terminated by a bis-fluorophenyl group. Shortening this chain generally reduces affinity but improves the pharmacokinetic profile.

  • Linker Length: The distance between the piperidine nitrogen and the aromatic substituents is the primary driver of DAT vs. SERT selectivity.

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina Chapel Hill. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. [Link]

Spectroscopic Characterization Guide: 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine HCl (CAS 782504-62-5)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic characterization and comparative analysis for 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride (CAS 782504-62-5). It is designed for medicinal chemists and analytical scientists requiring rigorous data for structural validation and quality control.

Executive Summary & Molecule Identification

CAS 782504-62-5 is the hydrochloride salt of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine , a critical "privileged scaffold" intermediate used in the synthesis of GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors.[1][2] Its structural integrity is paramount for downstream synthetic success.

This guide compares the spectroscopic "performance"—defined here as spectral resolution, unique identifier peaks, and impurity differentiation—of CAS 782504-62-5 against its common regioisomeric impurities and structural analogs.

Chemical Identity
PropertySpecification
Chemical Name 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride
CAS Number 782504-62-5
Molecular Formula C₁₄H₁₈F₃NO[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 309.76 g/mol (Salt); 273.30 g/mol (Free Base)
Key Functional Groups Piperidine (2° Amine), Trifluoromethyl (-CF₃), Methoxy (-OCH₃)

Spectroscopic Profile (The Core Data)

The following data represents the "Gold Standard" profile for high-purity (>98%) material. Deviations from these values often indicate the presence of regioisomers (e.g., 2-methoxy analogs) or incomplete salt formation.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for HCl salts to prevent aggregation).

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
9.15 Broad s2HNH₂⁺Ammonium protons (indicates HCl salt).
7.25 - 7.35 Multiplet3HAr-H (2, 4, 6)Characteristic 1,3,5-substitution pattern.
3.84 Singlet3H-OCH₃Diagnostic Peak: Sharp singlet confirms methoxy presence.
3.22 Broad d2HPip-H2e, H6eDeshielded due to proximity to N⁺.
2.85 Broad t2HPip-H2a, H6aAxial protons.
2.62 Doublet (J=7.2Hz)2HAr-CH₂-PipBenzylic linker.
1.85 Multiplet1HPip-H4Methine bridge.
1.72 Broad d2HPip-H3e, H5eEquatorial protons.
1.45 Multiplet2HPip-H3a, H5aAxial protons.
¹³C NMR (100 MHz, DMSO-d₆)
  • Trifluoromethyl Carbon: Quartet at ~124.5 ppm (

    
     Hz).
    
  • Trifluoromethyl-ipso Carbon: Quartet at ~131.0 ppm (

    
     Hz).
    
  • Methoxy Carbon: Singlet at 56.2 ppm.

  • Amine Carbons: ~43.5 ppm (C2/C6 of piperidine).

B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+).

  • Parent Ion [M+H]⁺: m/z 274.14 (Calculated: 274.1413).

  • Key Fragment: m/z 84.08 (Piperidine ring fragment,

    
    ).
    

Comparative Analysis: Performance vs. Alternatives

In this context, "Alternatives" refers to structural analogs or impurities that may be confused with the target product. The "Performance" metric is the ability of spectroscopic methods to distinguish CAS 782504-62-5 from these confusing agents.

Comparison 1: Target vs. Regioisomer (2-Methoxy Analog)

The 2-methoxy isomer is a common synthetic impurity if the starting benzyl bromide was isomeric.

FeatureTarget (3-Methoxy) Alternative (2-Methoxy Isomer) Differentiation Strategy
¹H NMR (Ar-H) 3H Multiplet (Symm. pattern)3H Multiplet (Asymm. pattern)The 3-OMe isomer has a more symmetric aromatic region (H2, H4, H6 similar environment) compared to the 2-OMe (ortho-effect).
¹H NMR (-OCH₃) δ 3.84 ppmδ ~3.75 ppmThe 2-OMe is more shielded due to steric twisting.
¹³C NMR (CF₃) Quartet (Standard)Quartet (Shifted)Minimal difference; unreliable for differentiation.
NOESY NOE between OMe and H2/H4NOE between OMe and Linker CH₂Definitive Test: 2-OMe will show NOE to the benzylic CH₂; 3-OMe will not.
Comparison 2: HCl Salt vs. Free Base

Drug developers often choose between the salt and free base for solubility.

FeatureHCl Salt (CAS 782504-62-5) Free Base Alternative Recommendation
Solubility High in Water, DMSO, MeOHHigh in CH₂Cl₂, Et₂O; Low in WaterUse HCl Salt for biological assays (aqueous media).
Stability High (Non-hygroscopic solid)Moderate (Prone to oxidation/CO₂ absorption)Use HCl Salt for long-term storage.
NMR Solvent DMSO-d₆ or D₂OCDCl₃Do not mix data; chemical shifts vary by >0.5 ppm between forms.

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Objective: Obtain high-resolution spectra without aggregation broadening.

  • Step 1: Weigh 5-10 mg of CAS 782504-62-5 into a clean vial.

  • Step 2: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS). Why DMSO? It breaks the H-bonding network of the HCl salt, sharpening the NH peaks.

  • Step 3: Sonicate for 30 seconds. Ensure complete dissolution.

  • Step 4: Transfer to a 5mm NMR tube.

  • Validation: Check the lock signal. If the lock is unstable, the salt concentration is too high or paramagnetic impurities are present.

Protocol B: Purity Assessment via LC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Peptide bond check if coupled).

  • Success Criteria: Single peak at retention time ~4.5 min (system dependent) with [M+H]⁺ = 274.1.

Visualizations

Diagram 1: Structural Identification Logic

This logic flow illustrates how to confirm the identity of CAS 782504-62-5 using the data provided.

IdentificationLogic Start Unknown Sample (Suspected CAS 782504-62-5) MS_Check Step 1: ESI-MS Analysis Start->MS_Check Mass_Decision [M+H]+ = 274.1? MS_Check->Mass_Decision NMR_Check Step 2: 1H NMR (DMSO-d6) Mass_Decision->NMR_Check Yes Result_Fail_Mass REJECT: Wrong Mol. Weight Mass_Decision->Result_Fail_Mass No OMe_Check Singlet at 3.84 ppm? NMR_Check->OMe_Check Ar_Check Aromatic Pattern: 3H Multiplet (1,3,5-sub)? OMe_Check->Ar_Check Yes Result_Fail_Iso REJECT: Regioisomer (Likely 2-OMe or 4-OMe) OMe_Check->Result_Fail_Iso No (Shifted) Salt_Check Broad Singlet > 9 ppm? Ar_Check->Salt_Check Yes Ar_Check->Result_Fail_Iso No (Asymmetric) Result_Pass CONFIRMED IDENTITY CAS 782504-62-5 Salt_Check->Result_Pass Yes Result_Fail_Salt WARNING: Free Base Present (Not HCl Salt) Salt_Check->Result_Fail_Salt No

Caption: Logical workflow for confirming the identity of CAS 782504-62-5, distinguishing it from common regioisomers and free-base forms.

Diagram 2: Synthetic Utility & Characterization Workflow

Shows where this molecule fits in the drug development pipeline.

SynthesisWorkflow Precursor Precursor: 3-Methoxy-5-(CF3)-Benzaldehyde Reaction Reductive Amination (w/ Piperidine) Precursor->Reaction Product CAS 782504-62-5 (Scaffold) Reaction->Product QC QC Check: NMR + MS Product->QC App_Kinase Application: Kinase Inhibitors QC->App_Kinase Pass App_GPCR Application: GPCR Antagonists QC->App_GPCR Pass

Caption: The role of CAS 782504-62-5 as a central scaffold in medicinal chemistry workflows.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11666870 (Related Free Base Structure). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Basis for chemical shift predictions).

Sources

Reproducibility of Biological Assays for Novel Piperidine Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the biological evaluation of novel piperidine derivatives—a privileged scaffold in medicinal chemistry—often falls prey to the reproducibility crisis. Piperidines are ubiquitous in FDA-approved drugs targeting G protein-coupled receptors (GPCRs), ion channels, and enzymes. However, their inherent physicochemical properties, such as high basicity (pKa ~10–11), lipophilicity, and tendency for non-specific membrane partitioning, can generate profound artifactual data in standard high-throughput screening (HTS) formats.

This guide provides an objective, comparative analysis of biological assay platforms for piperidine ligands. By emphasizing mechanistic causality and establishing self-validating protocols, researchers can ensure absolute reproducibility in their drug discovery pipelines.

Comparative Analysis of Assay Platforms

When evaluating piperidine-based ligands, researchers must select an assay platform that balances sensitivity with robustness against compound interference. The choice typically lies between radioligand binding, fluorescence-based binding (e.g., TR-FRET), and functional assays (e.g., AlphaScreen cAMP, FLIPR).

As noted in comprehensive studies of1 [1], transitioning from traditional radioactive formats to non-radioactive functional assays requires careful consideration of assay interference.

Quantitative Comparison of Assay Platforms
Assay PlatformPrimary ReadoutSensitivity (LOD)Typical Z'-FactorSusceptibility to Piperidine ArtifactsCost per Well
Radioligand Binding Radioactivity (

H/

C)
< 10 pM0.6 - 0.7Low (Gold standard, immune to color quenching)

$
TR-FRET Binding Time-resolved fluorescence100 pM - 1 nM0.7 - 0.8Medium (Ratiometric readout corrects for quenching)

AlphaScreen cAMP Chemiluminescence10 - 50 pM0.7 - 0.9Medium (Requires strict DMSO & BSA controls)

FLIPR Calcium Intracellular Fluorescence1 - 10 nM0.5 - 0.7High (Autofluorescence & lysosomotropism risks)$

Causality Insight: Why do FLIPR assays often yield false positives for piperidines? Piperidine derivatives are typically basic amines. In whole-cell functional assays like FLIPR, these basic amines can accumulate in acidic intracellular compartments (lysosomotropism). This alters intracellular pH and can trigger artifactual calcium mobilization independent of target receptor engagement. Therefore, cell-free membrane binding assays or highly amplified downstream assays (like AlphaScreen) are preferred for initial hit validation.

Mechanistic Workflow: GPCR Modulation

To understand why specific assay conditions are strictly required, we must map the signaling cascade. For instance, piperidine-based GPCR agonists often target Gs-coupled receptors, stimulating adenylyl cyclase and generating cAMP.

GPCR_Signaling Ligand Piperidine Ligand (Agonist) GPCR Gs-Coupled GPCR (Membrane) Ligand->GPCR Binds Orthosteric Site G_Protein Gαs Subunit (Activation) GPCR->G_Protein GDP/GTP Exchange AC Adenylyl Cyclase (Effector) G_Protein->AC Stimulates cAMP cAMP Production (Second Messenger) AC->cAMP ATP Conversion AlphaScreen AlphaScreen Assay (Detection) cAMP->AlphaScreen Competes with Tracer

Caption: Gs-coupled GPCR signaling pathway modulated by piperidine ligands.

Step-by-Step Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following methodologies embed validation steps directly into the workflow to create a self-validating system.

Protocol 1: AlphaScreen cAMP Functional Assay

This protocol is optimized for evaluating the EC


 of 2 [2], minimizing false positives caused by compound aggregation.
  • Cell Preparation & Starvation: Plate CHO cells stably expressing the target GPCR at 10,000 cells/well in a 384-well plate.

    • Causality: Starving cells in serum-free medium for 2 hours prior to the assay reduces basal cAMP levels, maximizing the signal window.

  • Compound Preparation (The Carrier Step): Serially dilute piperidine ligands in stimulation buffer (5 mM HEPES, 0.1% BSA, pH 7.4).

    • Causality: Piperidines are highly lipophilic and bind non-specifically to plastic. The 0.1% BSA acts as a carrier protein to prevent compound depletion. Maintain a final DMSO concentration of strictly 0.5% across all wells; higher DMSO concentrations permeabilize cells and artificially spike cAMP.

  • Phosphodiesterase Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the stimulation buffer.

    • Causality: IBMX inhibits phosphodiesterases (PDEs). Without IBMX, the transient cAMP generated by the piperidine agonist would be rapidly degraded, leading to irreproducible and artificially right-shifted EC

      
       values.
      
  • Stimulation: Incubate cells with the compound for exactly 30 minutes at room temperature.

  • Lysis & Detection: Add 75 µL lysis buffer (5 mM HEPES, 0.3% Tween-20, 0.1% BSA, pH 7.4) containing AlphaScreen Acceptor and Donor beads.

    • Causality: Tween-20 ensures complete membrane solubilization. Shake at 900 rpm for 20 minutes in the dark (beads are highly photosensitive).

  • Readout & QC: Read on an EnVision multilabel reader. A plate is only considered valid if the Z'-factor (calculated from vehicle vs. reference full agonist controls) is

    
    .
    
Protocol 2: TR-FRET Competitive Binding Assay

To confirm that functional activity is due to direct receptor engagement, an orthogonal binding assay is required. This is a standard validation step when optimizing3 [3] or 4 [4].

  • Membrane Preparation: Use isolated membrane fractions (not whole cells) expressing the target receptor to eliminate intracellular accumulation artifacts.

  • Tracer Optimization: Use a fluorescently labeled reference ligand at its exact K

    
     concentration.
    
    • Causality: Using the tracer at its K

      
       ensures the assay is maximally sensitive to competition by the unlabeled novel piperidine ligands, adhering to the Cheng-Prusoff equation parameters.
      
  • Equilibration: Incubate membranes, tracer, and test piperidines in assay buffer for 2 hours to reach thermodynamic equilibrium.

  • Ratiometric Readout: Measure emission at 665 nm (FRET) and 615 nm (Donor).

    • Causality: TR-FRET uses a ratiometric readout (665/615 nm) which internally corrects for inner-filter effects or auto-fluorescence caused by the piperidine test compounds—a common source of poor reproducibility in standard fluorescence intensity assays.

Assay_Validation Prep Compound Prep (0.5% DMSO, 0.1% BSA) Primary Primary Screen (AlphaScreen cAMP) Prep->Primary QC Quality Control (Z'-Factor >= 0.6) Primary->QC QC->Prep Fail (Recalibrate) Orthogonal Orthogonal Assay (TR-FRET Binding) QC->Orthogonal Pass Counter Counter Screen (Parental Cell Line) Orthogonal->Counter Confirms Binding Hit Validated Lead (Piperidine Ligand) Counter->Hit Excludes Off-Target

Caption: Self-validating high-throughput screening workflow for piperidine ligands.

Troubleshooting & Reproducibility Metrics

The reproducibility of biological assays for piperidine derivatives hinges on mitigating their physicochemical liabilities:

  • Colloidal Aggregation: High molecular weight piperidines can form colloidal aggregates that non-specifically inhibit proteins. Dynamic Light Scattering (DLS) should be employed to confirm compounds are monomeric at assay concentrations. The inclusion of non-ionic detergents (e.g., 0.01% CHAPS) can disrupt aggregates but must be titrated carefully to avoid denaturing the target receptor.

  • Stereochemistry: Piperidine rings often introduce chiral centers. Assaying racemic mixtures leads to irreproducible IC

    
    /EC
    
    
    
    values batch-to-batch. Always evaluate enantiopure compounds to ensure reliable structure-activity relationship (SAR) data.

References

  • Allosteric modulation and functional selectivity of G protein-coupled receptors - PMC (NIH) -[Link]

  • EP2321308B9 - Piperidine gpcr agonists - Google P
  • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed (NIH) -[Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling - ACS Pharmacology & Translational Science -[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine is a fluorinated organic amine.[1] Its disposal requires strict adherence to Halogenated Solvent/Organic Waste protocols due to the thermal stability of the trifluoromethyl (


) group and the basicity of the piperidine ring.
  • Primary Hazard: Causes severe skin burns and eye damage (Corrosive, Category 1B); Potential specific target organ toxicity.

  • Disposal Stream: Halogenated Organic Waste (High-Temperature Incineration).

  • Incompatibility: Acids, Oxidizers, Acid Chlorides, Acid Anhydrides.

Chemical Profile & Hazard Logic (The "Why")

To handle this chemical safely, one must understand the interplay between its functional groups and waste management systems.

Functional GroupPropertySafety/Disposal Implication
Piperidine Ring Secondary Amine (

)
Corrosive Base. Reacts exothermically with acids. Must not be mixed with acidic waste streams to prevent heat generation and spattering.
Trifluoromethyl (

)
Strong C-F BondsHalogenated. The C-F bond is one of the strongest in organic chemistry. Standard incineration (

) may fail to mineralize it completely, potentially releasing HF or fluorinated byproducts. Requires specialized high-temperature incineration with scrubbing.
Benzyl/Methoxy Electron-rich/poor balanceReactivity. The benzylic position is susceptible to oxidation. Keep away from strong oxidizers (e.g., permanganates, peroxides) to prevent uncontrolled degradation.

Waste Segregation Decision Logic

The following self-validating logic tree ensures the compound is routed to the correct waste stream, preventing regulatory violations and safety incidents.

SegregationLogic Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in non-halogenated solvent, the presence of the CF3 group mandates the Halogenated Waste stream. Start Waste: 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine CheckState Physical State? Start->CheckState SolidBin Solid Waste Bin (Label: Toxic/Corrosive Solid) CheckState->SolidBin Solid/Powder LiquidCheck Is it dissolved in solvent? CheckState->LiquidCheck Liquid/Solution HalogenCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) LiquidCheck->HalogenCheck Yes NonHalogenCheck Is solvent Non-Halogenated? (e.g., Methanol, Ethyl Acetate) HalogenCheck->NonHalogenCheck No HaloStream HALOGENATED WASTE STREAM (High Temp Incineration) HalogenCheck->HaloStream Yes (DCM, etc.) NonHalogenCheck->HaloStream Yes (Route to Halogenated due to solute)

Step-by-Step Disposal Protocol

Phase 1: Preparation & Verification

Goal: Ensure container compatibility and prevent cross-reactivity.

  • PPE Donning: Wear nitrile gloves (double-gloving recommended for concentrated amines), safety goggles, and a lab coat.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Metal containers (aluminum/steel) if the waste pH is unstable or if moisture is present, as amines can corrode certain alloys over time.

  • pH Verification (Self-Validating Step):

    • Before adding to a bulk waste carboy, dip a pH strip into the waste solution.

    • Requirement: pH should be basic (>8).

    • Action: If the bulk waste container is acidic (pH < 5), DO NOT ADD . Adding this amine to an acidic carboy will generate immediate heat and pressure. Start a new satellite accumulation container.

Phase 2: Waste Transfer
  • Labeling: Affix a hazardous waste label before filling.

    • Chemical Name: Write full name (do not use abbreviations/structures).

    • Constituents: List "Piperidine derivative" and "Fluorinated organic".

    • Hazard Checkbox: Mark "Corrosive," "Toxic," and "Halogenated."

  • Transfer: Pour slowly using a funnel to avoid splashing.

  • Sealing: Cap tightly. Do not leave the funnel in the bottle.

Phase 3: Final Disposal
  • Hand off to your institution's EHS (Environmental Health & Safety) department.[2]

  • Specific Instruction to EHS: Flag this waste for High-Temperature Incineration . The presence of the trifluoromethyl group requires incineration temperatures

    
     to ensure complete destruction and prevent the formation of persistent fluorinated byproducts.
    

Spill Contingency & Neutralization

Scenario: You have spilled 500mg - 5g of the solid or liquid on the benchtop.

The "Amine-First" Response Strategy

Because the molecule is a base, standard "absorb and sweep" can leave corrosive residues. We utilize a neutralization step.

SpillResponse Figure 2: Spill Response Workflow. Neutralization prevents corrosive fumes/residue. Spill Spill Detected Isolate 1. Isolate Area & Alert Personnel Spill->Isolate PPE 2. Don PPE (Goggles, Nitrile, Coat) Isolate->PPE Neutralize 3. Neutralize (Citric Acid or NaHSO4) PPE->Neutralize Absorb 4. Absorb (Vermiculite/Sand) Neutralize->Absorb Collect 5. Collect into Halogenated Waste Absorb->Collect Clean 6. Wash Surface (Soap & Water) Collect->Clean

Detailed Spill Protocol
  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or oil-dry pads to dampen.

    • Scoop into a wide-mouth jar.

    • Wipe area with dilute acetic acid (vinegar) or citric acid solution to neutralize traces, then wash with soap and water.

  • Liquid/Solution Spill:

    • Neutralize: Sprinkle Citric Acid or Sodium Bisulfate powder over the spill. This converts the corrosive amine into a stable, non-volatile salt.

    • Absorb: Cover with vermiculite, sand, or commercial spill pads.

    • Disposal: Collect the absorbed material. Even though it is neutralized, it must still go to Halogenated Waste because the fluorinated carbon skeleton remains intact.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-(Trifluoromethyl)benzyl chloride (Structural Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Codes & Halogenated Solvents (F001-F005). Retrieved from

  • Cornell University EHS. (2025). Organic Solvent Disposal Guide: Halogenated vs. Non-Halogenated. Retrieved from

  • Sigma-Aldrich. (2025).[1][3][4] Safety Data Sheet: 4-(3-Trifluoromethyl-benzyl)-piperidine. Retrieved from

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Reactant of Route 2
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.